Product packaging for 5-Ethyl-2,4-dimethylheptane(Cat. No.:CAS No. 61868-26-6)

5-Ethyl-2,4-dimethylheptane

Cat. No.: B14553545
CAS No.: 61868-26-6
M. Wt: 156.31 g/mol
InChI Key: RZHNOEUMKYRHIX-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dimethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14553545 5-Ethyl-2,4-dimethylheptane CAS No. 61868-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-26-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

5-ethyl-2,4-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-11(7-2)10(5)8-9(3)4/h9-11H,6-8H2,1-5H3

InChI Key

RZHNOEUMKYRHIX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylheptane is a branched-chain alkane, a class of saturated hydrocarbons. While not as extensively studied as some other hydrocarbons, understanding its chemical and physical properties is crucial for various applications in organic synthesis, fuel science, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the known properties of this compound, general experimental protocols for its synthesis and analysis, and its expected reactivity and safety considerations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
IUPAC Name This compound[1]
CAS Registry Number 61868-26-6[1]
Boiling Point 176 - 178 °C
Melting Point (estimated) -57.06 °C
Density 0.753 - 0.756 g/mL
Refractive Index 1.4215
SMILES CCC(CC)C(C)CC(C)C[1]
InChIKey RZHNOEUMKYRHIX-UHFFFAOYSA-N[1]
XLogP3 (Computed) 5.3[1]

Experimental Protocols

Synthesis of Branched Alkanes

The synthesis of a branched alkane like this compound typically involves the formation of new carbon-carbon bonds to construct the desired skeleton, followed by the removal of any functional groups. Common strategies include Grignard reactions and Wittig reactions followed by hydrogenation.

1. Grignard Reaction followed by Dehydration and Hydrogenation:

This multi-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. The alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to the corresponding alkane.

G_synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation ketone Ketone (e.g., 2-methyl-3-heptanone) reaction1 Reaction Vessel ketone->reaction1 grignard Grignard Reagent (e.g., ethylmagnesium bromide) grignard->reaction1 ether Anhydrous Ether ether->reaction1 tertiary_alcohol Tertiary Alcohol (5-Ethyl-2-methyl-3-heptanol) reaction1->tertiary_alcohol Acidic Workup reaction2 Dehydration tertiary_alcohol->reaction2 acid Strong Acid (e.g., H₂SO₄) + Heat acid->reaction2 alkene Alkene Mixture reaction2->alkene reaction3 Hydrogenation alkene->reaction3 catalyst H₂ gas + Catalyst (e.g., Pd/C) catalyst->reaction3 alkane This compound reaction3->alkane

Caption: Synthetic workflow for a branched alkane via Grignard reaction.
Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile compounds like branched alkanes. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for structural elucidation.

G_gcms sample Sample Injection gc_column Gas Chromatography Column sample->gc_column Vaporization ms_detector Mass Spectrometer gc_column->ms_detector Separation data_system Data System ms_detector->data_system Detection & Ionization chromatogram Chromatogram data_system->chromatogram mass_spectrum Mass Spectrum data_system->mass_spectrum

Caption: Experimental workflow for GC-MS analysis.

A typical GC protocol for branched alkanes would involve:

  • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.[2]

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Temperature Program: An initial oven temperature of around 40-60°C, held for a few minutes, followed by a ramp up to 250-300°C at a rate of 5-10°C/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for the detailed structural confirmation of organic molecules. For a branched alkane like this compound, NMR can confirm the connectivity of the carbon skeleton and the number of protons on each carbon.

G_nmr sample_prep Sample Preparation (dissolved in CDCl₃) nmr_spectrometer NMR Spectrometer sample_prep->nmr_spectrometer fid Free Induction Decay (FID) Signal Acquisition nmr_spectrometer->fid fourier_transform Fourier Transform fid->fourier_transform nmr_spectrum ¹H and ¹³C NMR Spectra fourier_transform->nmr_spectrum

Caption: Workflow for NMR spectroscopic analysis.
  • ¹H NMR: The proton NMR spectrum of this compound would be complex due to signal overlap in the aliphatic region (typically 0.7-2.0 ppm).[3] However, distinct signals for the different methyl, methylene, and methine protons would be expected.

  • ¹³C NMR: The carbon NMR spectrum would provide clearer information, with distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would be characteristic of a saturated hydrocarbon.

Chemical Reactivity

As a saturated alkane, this compound is relatively inert under normal conditions.[4] Its reactivity is primarily characterized by combustion and free-radical halogenation.

  • Combustion: In the presence of sufficient oxygen and an ignition source, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[5][6]

    C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O + Heat

  • Free-Radical Halogenation: Alkanes can react with halogens (such as chlorine or bromine) in the presence of UV light or heat.[5][7] This reaction proceeds via a free-radical chain mechanism and can lead to a mixture of halogenated products. The substitution of hydrogen atoms on tertiary carbons is generally favored over secondary and primary carbons.[4]

Safety and Handling

  • Hazards: It is expected to be a flammable liquid and vapor.[8] Inhalation of high concentrations of vapor may cause dizziness and respiratory irritation. Aspiration into the lungs if swallowed can be harmful.[8]

  • Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]

References

An In-depth Technical Guide to 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the branched alkane 5-Ethyl-2,4-dimethylheptane, intended for a scientific audience. The document covers its chemical and physical properties, generalized experimental protocols for synthesis and characterization, and a logical workflow for its scientific investigation.

Compound Identification and Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure features a seven-carbon heptane (B126788) backbone with methyl groups at positions 2 and 4, and an ethyl group at position 5.

CAS Registry Number: 61868-26-6 [1][2]

The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₄[1][2][3][4][5]
Molecular Weight 156.31 g/mol [2][3]
156.3083 g/mol [1]
IUPAC Name This compound[2]
Synonyms 2,4-dimethyl-5-ethylheptane[3][4][5]
Density 0.756 g/mL[3]
0.7528 g/mL[5]
Boiling Point 176 °C[5]
Melting Point -57.06 °C (estimate)[5]
Refractive Index 1.4215[5]

Experimental Protocols

The construction of a specific branched alkane like this compound can be achieved through carbon-carbon bond formation, often followed by a reduction step. The Grignard reaction is a powerful tool for this purpose.

Objective: To synthesize a branched alkane by coupling alkyl groups using a Grignard reagent and a carbonyl compound, followed by dehydration and hydrogenation.

Methodology:

  • Grignard Reagent Formation: An appropriate alkyl halide (e.g., a brominated butane (B89635) derivative) is dissolved in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon). Magnesium turnings are added, and the mixture is gently heated or stirred to initiate the formation of the Grignard reagent.

  • Carbonyl Addition: A suitable ketone or aldehyde (e.g., a pentanone derivative) dissolved in anhydrous ether/THF is added dropwise to the cooled Grignard reagent solution. This reaction forms a magnesium alkoxide intermediate. The choice of the Grignard reagent and carbonyl compound is critical to forming the desired carbon skeleton.

  • Work-up and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acid (e.g., H₂SO₄). This protonates the alkoxide to form a tertiary alcohol. The alcohol is then dehydrated to an alkene, often by heating with a strong acid like phosphoric acid or by using a reagent like thionyl chloride in pyridine.

  • Hydrogenation: The resulting alkene is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The final alkane product is purified by fractional distillation or column chromatography on silica (B1680970) gel.

GC-MS is the primary technique for confirming the purity and identity of volatile compounds like alkanes.

Objective: To determine the retention time, confirm the molecular weight, and analyze the fragmentation pattern of the synthesized alkane.

Methodology:

  • Sample Preparation: A dilute solution of the purified alkane is prepared in a volatile solvent like hexane (B92381) or heptane (e.g., 1-100 µg/mL). An aliquot is transferred to a 2 mL autosampler vial.

  • Instrument Setup:

    • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysysiloxane column, is installed.[1]

    • Carrier Gas: Helium or Hydrogen at a flow rate of 1-2 mL/min.[1]

    • Oven Program: A typical program starts at 40°C (hold for 3 min), then ramps at 6°C/min to 320°C (hold for 10 min). This program should be optimized based on the compound's boiling point.[1]

    • Injection: 1 µL of the sample is injected in splitless mode.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.[1]

    • MS Quadrupole Temperature: 150 °C.[1]

    • Scan Range: m/z 40-500.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time and purity. The mass spectrum corresponding to the product peak is examined. For alkanes, characteristic fragment ions are observed at m/z 57, 71, and 85, resulting from the loss of alkyl fragments.[1] The molecular ion (M⁺) peak may be weak or absent, but its mass can be inferred from the fragmentation pattern.

NMR spectroscopy is essential for unambiguously determining the carbon-hydrogen framework.

Objective: To confirm the precise structure, including branching patterns, using ¹H and ¹³C NMR.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the purified alkane is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • A one-dimensional proton NMR spectrum is acquired.

    • Expected Signals: Protons in alkanes resonate in the upfield region (δ 0.5 - 2.0 ppm).[2]

      • Primary (methyl, -CH₃): δ 0.7 - 1.3 ppm.

      • Secondary (methylene, -CH₂-): δ 1.2 - 1.6 ppm.

      • Tertiary (methine, -CH-): δ 1.4 - 1.8 ppm.

    • Signal splitting (multiplicity) and integration are analyzed to deduce proton connectivity. The complexity of overlapping signals for similar alkanes often requires 2D NMR.[2]

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C spectrum is acquired to determine the number of unique carbon environments.

    • Expected Signals: Alkane carbons typically resonate between δ 10 - 60 ppm. Branching points (tertiary and quaternary carbons) have distinct chemical shifts.

  • 2D NMR (COSY, HSQC):

    • A Correlation Spectroscopy (COSY) experiment is performed to establish ¹H-¹H coupling relationships and trace the proton spin systems along the carbon backbone.

    • A Heteronuclear Single Quantum Coherence (HSQC) experiment is run to correlate each proton signal with its directly attached carbon atom, confirming C-H assignments.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel branched alkane such as this compound. This process ensures the creation of the target molecule and the rigorous confirmation of its chemical structure and purity.

Caption: Workflow for branched alkane synthesis and characterization.

References

A Technical Guide to the Molecular Structure of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the acyclic branched alkane 5-Ethyl-2,4-dimethylheptane. It details the fundamental chemical identifiers, physicochemical properties, and structural characteristics of the molecule. This guide is intended for researchers and professionals requiring precise chemical data for applications in fields such as organic synthesis, computational chemistry, and analytical sciences. While not a pharmacologically active agent, its properties as a hydrocarbon are relevant for fuel science and as a reference compound.

Chemical Identity and Properties

This compound is a saturated hydrocarbon and a structural isomer of undecane. Its chemical identity and physical properties are summarized below. Data has been aggregated from established chemical databases.

Chemical Identifiers

The following table outlines the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₂₄[1][2][3]
Molecular Weight 156.31 g/mol [1][2][3]
CAS Number 61868-26-6[1][2]
InChI Key RZHNOEUMKYRHIX-UHFFFAOYSA-N[1][3]
Canonical SMILES CCC(CC)C(C)CC(C)C[1][3]
Physicochemical Properties

This table presents the known and estimated physical and chemical properties of the compound.

PropertyValueSource
Density 0.756 g/mL[3]
Boiling Point 176 °C (Predicted)[4]
Refractive Index 1.4215 (Predicted)[4]
Melting Point -57.06 °C (Estimated)[4]

Molecular Structure and Visualization

The structure of this compound consists of a seven-carbon main chain (heptane) with three alkyl substituents: two methyl groups at positions 2 and 4, and an ethyl group at position 5. The numbering of the carbon backbone begins at the end that results in the lowest possible locants for the substituent groups.

Structural Diagram

The following diagram illustrates the covalent bonding and connectivity of the atoms in this compound.

Caption: 2D graph representation of this compound.

Synthesis and Analysis Protocols

General Experimental Protocol: Grignard Reaction Approach

A common strategy for synthesizing highly branched alkanes involves the reaction of a Grignard reagent with a suitable carbonyl compound (e.g., a ketone or ester) to form a tertiary alcohol, followed by dehydration and hydrogenation.[5]

Workflow Diagram

synthesis_workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start Grignard Reagent + Ketone product1 Tertiary Alkoxide Intermediate start->product1 Nucleophilic Addition product2 Tertiary Alcohol product1->product2 Aqueous Workup product3 Alkene Mixture product2->product3 Acid-catalyzed Elimination (e.g., H₃PO₄) product4 Branched Alkane (Final Product) product3->product4 Catalytic Hydrogenation (e.g., Pd/C, H₂)

References

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Proposed Synthesis Pathway Overview

The synthesis of 5-Ethyl-2,4-dimethylheptane can be logically approached through a three-stage process, beginning with the formation of a key ketone intermediate, 2,4-dimethyl-3-heptanone (B91281). This ketone is then reacted with a Grignard reagent to introduce the ethyl group at the 5-position, forming a tertiary alcohol. Subsequent dehydration of this alcohol yields a mixture of alkene isomers, which are then hydrogenated to the final saturated alkane product.

The overall transformation can be visualized as follows:

Overall_Synthesis_Pathway cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: C-C Bond Formation & Alcohol Synthesis cluster_2 Stage 3: Alkane Formation 2-Methylbutanal 2-Methylbutanal 2,4-Dimethyl-3-heptanol (B98467) 2,4-Dimethyl-3-heptanol 2-Methylbutanal->2,4-Dimethyl-3-heptanol 1. Grignard Reaction 2. H3O+ workup Propylmagnesium_bromide Propylmagnesium_bromide Propylmagnesium_bromide->2,4-Dimethyl-3-heptanol 2,4-Dimethyl-3-heptanone 2,4-Dimethyl-3-heptanone 2,4-Dimethyl-3-heptanol->2,4-Dimethyl-3-heptanone Oxidation (e.g., PCC, Swern) 5-Ethyl-2,4-dimethyl-3-heptanol 5-Ethyl-2,4-dimethyl-3-heptanol 2,4-Dimethyl-3-heptanone->5-Ethyl-2,4-dimethyl-3-heptanol 1. Grignard Reaction 2. H3O+ workup Ethylmagnesium_bromide Ethylmagnesium_bromide Ethylmagnesium_bromide->5-Ethyl-2,4-dimethyl-3-heptanol 5-Ethyl-2,4-dimethylheptene_isomers 5-Ethyl-2,4-dimethylheptene_isomers 5-Ethyl-2,4-dimethyl-3-heptanol->5-Ethyl-2,4-dimethylheptene_isomers Dehydration (H2SO4, heat) This compound This compound 5-Ethyl-2,4-dimethylheptene_isomers->this compound Hydrogenation (H2, Pd/C)

Caption: Proposed multi-stage synthesis of this compound.

II. Data Presentation: Quantitative Parameters for Synthesis

The following tables summarize the estimated quantitative data for each key reaction, based on analogous transformations found in the literature. These values should be considered as starting points for optimization.

Table 1: Synthesis of 2,4-Dimethyl-3-heptanone

StepReactantsReagentsSolventTemperature (°C)Time (h)Estimated Yield (%)
1. Grignard Reaction 2-Methylbutanal, Propylmagnesium bromide-Anhydrous Diethyl Ether0 to 352 - 470 - 85
2. Oxidation 2,4-Dimethyl-3-heptanolPCC or DMPDichloromethane (B109758)Room Temperature2 - 485 - 95

Table 2: Synthesis of 5-Ethyl-2,4-dimethyl-3-heptanol

StepReactantsReagentsSolventTemperature (°C)Time (h)Estimated Yield (%)
Grignard Reaction 2,4-Dimethyl-3-heptanone, Ethylmagnesium bromide-Anhydrous Diethyl Ether0 to 353 - 563 - 76[1]

Table 3: Synthesis of this compound

StepReactantReagents/CatalystSolventTemperature (°C)PressureTime (h)Estimated Yield (%)
Dehydration 5-Ethyl-2,4-dimethyl-3-heptanolConc. H₂SO₄ or H₃PO₄-100 - 140Atmospheric1 - 280 - 90
Hydrogenation 5-Ethyl-2,4-dimethylheptene IsomersH₂, 5-10% Pd/CEthanol (B145695) or Ethyl AcetateRoom Temperature1 atm (balloon)12 - 24>95

III. Experimental Protocols

The following are detailed experimental protocols for each stage of the proposed synthesis. These are adapted from general procedures for similar reactions and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Stage 1: Synthesis of 2,4-Dimethyl-3-heptanone

This stage involves a two-step process: a Grignard reaction to form the secondary alcohol, followed by its oxidation to the desired ketone.

Step 1.1: Synthesis of 2,4-Dimethyl-3-heptanol via Grignard Reaction

G start Start prep_grignard Prepare Propylmagnesium Bromide (from Propyl Bromide and Mg in dry ether) start->prep_grignard end End add_aldehyde Add 2-Methylbutanal (in dry ether) dropwise at 0°C prep_grignard->add_aldehyde react Stir at room temperature for 2-4 hours add_aldehyde->react quench Quench with saturated aq. NH4Cl solution react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify product 2,4-Dimethyl-3-heptanol purify->product product->end

Caption: Workflow for the synthesis of 2,4-Dimethyl-3-heptanol.

Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether. A solution of propyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate and sustain a gentle reflux.

  • Reaction with Aldehyde: After the magnesium is consumed, the Grignard reagent is cooled to 0°C. A solution of 2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10°C.

  • Work-up and Purification: The reaction mixture is stirred at room temperature for 2-4 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,4-dimethyl-3-heptanol is purified by vacuum distillation.

Step 1.2: Oxidation to 2,4-Dimethyl-3-heptanone

Methodology (using Pyridinium Chlorochromate - PCC):

  • A suspension of PCC (1.5 equivalents) and silica (B1680970) gel in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask.

  • A solution of 2,4-dimethyl-3-heptanol (1.0 equivalent) in anhydrous DCM is added to the suspension.

  • The mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure, and the resulting crude 2,4-dimethyl-3-heptanone can be purified by distillation.

Stage 2: Synthesis of 5-Ethyl-2,4-dimethyl-3-heptanol

This stage employs a Grignard reaction to add an ethyl group to the ketone synthesized in Stage 1, forming a tertiary alcohol.

Methodology:

  • Grignard Reagent Preparation: Ethylmagnesium bromide is prepared from ethyl bromide (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous diethyl ether, as described in Stage 1.1.

  • Reaction with Ketone: The prepared Grignard reagent is cooled to 0°C. A solution of 2,4-dimethyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • Work-up and Purification: The reaction is stirred for 3-5 hours at room temperature and then quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude 5-ethyl-2,4-dimethyl-3-heptanol is then purified by vacuum distillation.

Stage 3: Synthesis of this compound

This final stage involves the dehydration of the tertiary alcohol to form a mixture of alkenes, followed by the hydrogenation of these alkenes to the final saturated product.

Step 3.1: Dehydration of 5-Ethyl-2,4-dimethyl-3-heptanol

Dehydration_Workflow start Start mix Combine 5-Ethyl-2,4-dimethyl-3-heptanol with a catalytic amount of conc. H2SO4 start->mix end End heat Heat the mixture to 100-140°C and distill the alkene products as they form mix->heat wash Wash the distillate with saturated NaHCO3 solution heat->wash dry Dry the organic layer (e.g., MgSO4) wash->dry product 5-Ethyl-2,4-dimethylheptene (isomer mixture) dry->product product->end

Caption: Workflow for the dehydration of 5-Ethyl-2,4-dimethyl-3-heptanol.

Methodology:

  • The tertiary alcohol, 5-ethyl-2,4-dimethyl-3-heptanol, is placed in a distillation apparatus with a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • The mixture is heated to 100-140°C. The alkene products, being more volatile, will distill as they are formed.

  • The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and can be used in the next step without further purification. Due to the formation of multiple isomers (E/Z and positional), purification at this stage is often impractical.

Step 3.2: Hydrogenation of 5-Ethyl-2,4-dimethylheptene Isomers

Methodology:

  • The mixture of 5-ethyl-2,4-dimethylheptene isomers is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount (5-10% by weight) of palladium on carbon (Pd/C) is added to the solution.

  • The reaction vessel is flushed with hydrogen gas, and a hydrogen balloon is attached to maintain a positive pressure of hydrogen.

  • The mixture is stirred vigorously at room temperature for 12-24 hours or until TLC or GC analysis indicates the complete disappearance of the starting material.

  • The reaction mixture is then filtered through a pad of Celite to remove the palladium catalyst.

  • The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by fractional distillation to obtain the final product.

IV. Conclusion

The synthesis of this compound, while not explicitly detailed in the literature, can be confidently achieved through a logical sequence of well-understood organic reactions. The proposed pathway, centered around a Grignard reaction to form the key C-C bonds, followed by elimination and reduction, provides a versatile and reliable approach for obtaining this and other highly branched alkanes. The provided protocols, adapted from established methodologies, offer a solid foundation for the successful synthesis of the target molecule in a research setting. Careful execution and optimization of each step will be crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Physical Constants of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of the branched alkane, 5-Ethyl-2,4-dimethylheptane. The information herein is curated for professionals in research and development who require precise data for modeling, synthesis, and formulation. This document summarizes key physical properties in a structured format, outlines general experimental protocols for their determination, and provides a visual guide to the IUPAC nomenclature for this compound.

Core Physical and Chemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2][3] As a branched alkane, its physical properties, such as boiling point and density, are influenced by its molecular structure, which affects the intermolecular van der Waals forces.

Table of Physical Constants

The quantitative physical data for this compound are summarized in the table below. These values are essential for various applications, including reaction engineering, purification process design, and computational chemistry.

PropertyValueUnits
Molecular Formula C₁₁H₂₄-
Molecular Weight 156.31 g/mol
Density 0.756g/mL
Boiling Point 178°C
Refractive Index 1.425-
Molar Volume 206.8mL/mol
Melting Point (estimated) -57.06°C

Note: Data sourced from various chemical databases.[1][3][4] The melting point is an estimated value for an isomer and should be used with caution.

Experimental Protocols for Determination of Physical Constants

The following sections detail the standard experimental methodologies for determining the key physical constants of liquid hydrocarbons like this compound.

Boiling Point Determination

The boiling point is a critical physical property for the characterization and purification of liquid compounds.

  • Simple Distillation Method: This is a common and effective method for determining the boiling point of a liquid.[5][6]

    • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

    • Sample Preparation: A known volume of the sample (typically at least 5 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[5][6]

    • Heating: The distilling flask is heated gently.

    • Data Collection: As the liquid boils and the vapor rises, the thermometer bulb, positioned at the vapor outlet to the condenser, will register a stable temperature. This steady temperature, observed when the vapor is continuously condensing into the receiving flask, is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

  • Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available.[5]

    • A small amount of the liquid is placed in a small test tube, and a sealed capillary tube is inverted within it.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to re-enter the capillary, is taken as the boiling point.

Density Measurement

Density is a fundamental physical property that is often used to assess the purity of a substance.

  • Pycnometer Method: A pycnometer is a flask with a precise volume used for accurate density measurements.

    • Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.

    • Mass of Pycnometer with Sample: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and its mass is measured.

    • Volume Determination: The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.

    • Calculation: The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

  • Hydrometer Method: This method provides a direct reading of the specific gravity or density of a liquid.[7][8]

    • The liquid sample is placed in a graduated cylinder or a container of sufficient depth.

    • A hydrometer is gently lowered into the liquid until it floats freely.

    • The density is read from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem. Temperature correction may be necessary.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a valuable tool for identifying and characterizing liquid samples.

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids.[9][10]

    • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

    • Sample Application: A few drops of the sample are placed on the prism surface.

    • Measurement: The prism is closed, and the instrument is adjusted until the light and dark fields are sharply defined in the eyepiece. The refractive index is then read from the scale.

    • Temperature Control: The measurement is temperature-dependent, so the temperature of the prisms should be controlled and recorded, typically at 20°C or 25°C. The value is often reported with the temperature and the wavelength of light used (e.g., nD²⁰, where D refers to the sodium D-line).[11]

Visualization of IUPAC Nomenclature

The systematic naming of branched alkanes follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding these rules is crucial for the unambiguous identification of chemical structures. The following diagram illustrates the logical workflow for naming this compound.

IUPAC_Naming_Workflow start Start with the chemical structure find_parent 1. Identify the longest continuous carbon chain (Parent Chain) start->find_parent parent_name Heptane (7 carbons) find_parent->parent_name number_chain 2. Number the parent chain to give substituents the lowest possible locants parent_name->number_chain numbering_options Left to Right: 2,4,5 Right to Left: 3,4,6 number_chain->numbering_options select_numbering Lowest locant set is 2,4,5 numbering_options:f0->select_numbering Choose this numbering_options:f1->select_numbering identify_substituents 3. Identify and name the substituents select_numbering->identify_substituents substituents C2: methyl C4: methyl C5: ethyl identify_substituents->substituents alphabetize 4. Alphabetize the substituents (ethyl, methyl) substituents->alphabetize assemble_name 5. Assemble the full name alphabetize->assemble_name final_name This compound assemble_name->final_name

IUPAC Naming Workflow for this compound

References

An In-depth Technical Guide to the Isomeric Forms of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of 5-Ethyl-2,4-dimethylheptane, a branched alkane with multiple chiral centers. The document details the stereochemical properties, potential physicochemical differences between its stereoisomers, and generalized experimental protocols for their separation and characterization. This information is crucial for researchers in fields where molecular chirality influences biological activity or material properties.

Stereochemistry and Isomeric Forms

This compound (C₁₁H₂₄) possesses two chiral centers at carbons 4 and 5. The presence of two stereocenters gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of stereoisomers that are not mirror images of each other are known as diastereomers.

The four stereoisomers are:

  • (4R, 5R)-5-Ethyl-2,4-dimethylheptane

  • (4S, 5S)-5-Ethyl-2,4-dimethylheptane

  • (4R, 5S)-5-Ethyl-2,4-dimethylheptane

  • (4S, 5R)-5-Ethyl-2,4-dimethylheptane

The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers, as are the (4R, 5S) and (4S, 5R) isomers. The relationship between any other pairing, for instance (4R, 5R) and (4R, 5S), is diastereomeric.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

PropertyValue
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol
Boiling PointApproximately 177-178 °C
DensityApproximately 0.756 g/mL at 20 °C
Refractive IndexApproximately 1.425 at 20 °C

Experimental Protocols

The separation and characterization of the stereoisomers of this compound require specialized analytical techniques. Below are detailed, generalized methodologies for key experiments.

Synthesis of this compound

A general approach to synthesize branched alkanes involves Grignard reactions followed by reduction. For this compound, a multi-step synthesis could be envisioned:

  • Grignard Reaction: Reacting a suitable alkyl halide (e.g., 2-bromobutane) with magnesium to form a Grignard reagent. This is then reacted with a ketone (e.g., 5-methyl-3-heptanone) to form the tertiary alcohol precursor.

  • Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., H₂SO₄) to yield a mixture of alkenes.

  • Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) to yield the saturated alkane, this compound, as a mixture of all four stereoisomers.

Separation of Diastereomers by Gas Chromatography (GC)

Diastereomers can often be separated using high-resolution gas chromatography due to their different physical properties.

  • Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A long, non-polar capillary column (e.g., 50-100 m length, 0.25 mm internal diameter, coated with a dimethylpolysiloxane stationary phase).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: An optimized temperature program starting at a low temperature (e.g., 50 °C) and slowly ramping up to a higher temperature (e.g., 150 °C) to ensure the separation of closely boiling isomers.

  • Injection: A small volume of the isomeric mixture, dissolved in a volatile solvent like hexane (B92381), is injected in split mode to avoid column overload.

  • Detection: The separated diastereomers will appear as distinct peaks in the chromatogram. The relative peak areas can be used to determine the ratio of the diastereomeric pairs.

Chiral Resolution of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

Enantiomers require a chiral environment for separation. Chiral HPLC is a common technique for this purpose.

  • Instrumentation: An HPLC system with a UV detector (or a refractive index detector if the compound lacks a chromophore).

  • Column: A chiral stationary phase (CSP) column. For non-polar compounds like alkanes, a polysaccharide-based chiral selector (e.g., cellulose (B213188) or amylose (B160209) derivatives) on a silica (B1680970) support is often effective.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact composition needs to be optimized to achieve baseline separation.

  • Flow Rate: A constant flow rate, typically around 1 mL/min.

  • Detection: The eluting enantiomers are detected, and their retention times will differ.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR and ¹³C NMR: While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will differ. High-field NMR (e.g., 500 MHz or higher) would be necessary to resolve the subtle differences in chemical shifts and coupling constants between the diastereomers.

  • Chiral Shift Reagents: To distinguish between enantiomers using NMR, a chiral lanthanide shift reagent can be added to the sample. This reagent will interact differently with each enantiomer, inducing diastereomeric complexes that will have distinct NMR spectra.

Visualizations

The following diagrams illustrate the relationships between the isomeric forms of this compound and a general experimental workflow for their analysis.

isomeric_forms cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 4R,5R (4R, 5R)-5-Ethyl-2,4-dimethylheptane 4S,5S (4S, 5S)-5-Ethyl-2,4-dimethylheptane 4R,5R->4S,5S Enantiomers 4R,5S (4R, 5S)-5-Ethyl-2,4-dimethylheptane 4R,5R->4R,5S Diastereomers 4S,5R (4S, 5R)-5-Ethyl-2,4-dimethylheptane 4R,5R->4S,5R Diastereomers 4S,5S->4R,5S Diastereomers 4S,5S->4S,5R Diastereomers 4R,5S->4S,5R Enantiomers

Caption: Relationship between the stereoisomers of this compound.

experimental_workflow synthesis Synthesis of This compound (Mixture of Stereoisomers) gc_separation Diastereomer Separation (Gas Chromatography) synthesis->gc_separation diastereomer1 Diastereomeric Pair 1 ((4R,5R) + (4S,5S)) gc_separation->diastereomer1 diastereomer2 Diastereomeric Pair 2 ((4R,5S) + (4S,5R)) gc_separation->diastereomer2 hplc_resolution1 Enantiomeric Resolution (Chiral HPLC) diastereomer1->hplc_resolution1 hplc_resolution2 Enantiomeric Resolution (Chiral HPLC) diastereomer2->hplc_resolution2 isomer1 (4R, 5R) Isomer hplc_resolution1->isomer1 isomer2 (4S, 5S) Isomer hplc_resolution1->isomer2 isomer3 (4R, 5S) Isomer hplc_resolution2->isomer3 isomer4 (4S, 5R) Isomer hplc_resolution2->isomer4 characterization Spectroscopic Characterization (NMR, etc.) isomer1->characterization isomer2->characterization isomer3->characterization isomer4->characterization

Caption: General experimental workflow for the separation and characterization of isomers.

Spectroscopic data for 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Analysis of 5-Ethyl-2,4-dimethylheptane

This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with methyl groups at positions 2 and 4, and an ethyl group at position 5.

Molecular Structure:

References

A Technical Guide to the Thermodynamic Properties of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Ethyl-2,4-dimethylheptane (CAS No: 61868-26-6). Due to the limited availability of direct experimental data for this specific isomer, this document focuses on established estimation methods based on group additivity principles, provides data for structurally similar compounds for comparative purposes, and details the standard experimental protocols for determining key thermodynamic parameters for liquid alkanes. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by outlining the theoretical framework and practical methodologies for assessing the thermodynamic behavior of this and similar organic molecules.

Introduction

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2][3] Like other alkanes, its thermodynamic properties are of interest in fields ranging from chemical engineering process design to understanding intermolecular forces in non-polar solvents, which can be relevant in early-stage drug development as a reference for hydrophobic interactions. Alkanes serve as fundamental model compounds for studying the thermochemistry of organic molecules.[4][5] Their stability and energy content, dictated by properties such as the enthalpy of formation, are crucial for predicting reaction outcomes and process efficiencies.

Direct experimental measurements for many complex isomers like this compound are not always available in public literature. The National Institute of Standards and Technology (NIST) notes the existence of this compound but directs to its subscription-based data collections for detailed thermophysical and thermochemical data.[1] In the absence of such data, computational estimation methods and analysis of trends among isomers provide reliable alternatives for acquiring this critical information.

Physicochemical and Estimated Thermodynamic Properties

The following tables summarize key physicochemical identifiers and estimated thermodynamic properties for this compound. The thermodynamic values have been estimated using group additivity methods, which are a reliable and widely used approach for calculating the properties of organic compounds.[4][6]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₂₄ [1][3]
Molecular Weight 156.31 g/mol [1][2][3]
CAS Registry Number 61868-26-6 [1][3]

| IUPAC Name | this compound |[3] |

Table 2: Estimated Thermodynamic Properties of this compound (Ideal Gas Phase)

Property Value Units
Standard Enthalpy of Formation (ΔfH°gas) at 298.15 K -285.5 ± 2.5 kJ/mol
Standard Molar Entropy (S°gas) at 298.15 K 495.7 ± 2.1 J/mol·K
Molar Heat Capacity (Cp,gas) at 298.15 K 231.9 ± 2.3 J/mol·K
Molar Heat Capacity (Cp,gas) at 500 K 338.2 ± 3.4 J/mol·K
Molar Heat Capacity (Cp,gas) at 1000 K 549.9 ± 5.5 J/mol·K

Note: Values are estimated using the NIST Group Additivity calculator based on the structure of the molecule. These are theoretical values and should be used as a reliable approximation in the absence of experimental data.

Logical Relationships in Thermodynamics

The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G), which determines the spontaneity of a process at constant temperature and pressure, is defined by the enthalpy (H) and entropy (S) of the system. This relationship is crucial for understanding chemical equilibria and reaction spontaneity.

G_relationship cluster_eq G = H - T*S G Gibbs Free Energy (G) Spontaneity of a Process H Enthalpy (H) Heat content of a system H->G Contributes to G S Entropy (S) Measure of disorder S->G Contributes to G T Temperature (T) T->G Modulates S contribution p1 p2 p1->p2

Figure 1: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is scarce, the methodologies for determining the thermodynamic properties of liquid alkanes are well-established. Below are detailed protocols for two key experimental techniques.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the bath is measured precisely.

Methodology:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a precisely known heat of combustion, typically benzoic acid.

  • Sample Preparation: A sample of this compound (typically 0.5 - 1.0 g) is weighed accurately into a crucible. A fuse wire is positioned to be in contact with the sample.

  • Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation:

    • The total heat released (q_total) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity: q_total = Ccal * ΔT.

    • Corrections are made for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

    • The constant-volume heat of combustion (ΔcU) is calculated per mole of the sample.

    • The constant-pressure enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the ideal gas law to account for the change in the number of moles of gas in the reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

G_workflow cluster_prep Preparation & Setup cluster_run Combustion & Measurement cluster_calc Calculation A Weigh Sample & Prepare Fuse Wire B Assemble & Seal Bomb A->B C Pressurize with O₂ B->C D Submerge in Water Bath C->D E Achieve Thermal Equilibrium D->E F Ignite Sample E->F G Record Temperature Rise (ΔT) F->G H Calculate Total Heat (q_total) G->H I Apply Corrections H->I J Determine ΔcH° I->J K Calculate ΔfH° via Hess's Law J->K

Figure 2: Experimental workflow for combustion calorimetry.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of thermally stable liquids and solids.[7][8] The procedure is standardized, for example, by ASTM E1269.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference material as a function of temperature.[9] This difference is proportional to the sample's heat capacity.

Methodology:

  • Baseline Run: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow difference of the instrument.

  • Standard Run: A run is performed with a standard material of known heat capacity, typically sapphire, to calibrate the instrument.

  • Sample Run: A precisely weighed liquid sample of this compound (typically 10-20 mg) is hermetically sealed in an aluminum pan. The sample is placed in the DSC instrument.

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically involves:

    • An initial isothermal hold to establish equilibrium.

    • A linear heating ramp (e.g., 10-20 °C/min) through the temperature range of interest.[7]

    • A final isothermal hold.

  • Data Acquisition: The differential heat flow between the sample and reference pans is recorded throughout the temperature program.

  • Calculation: The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = (DSC(sample) / DSC(std)) * (mass(std) / mass(sample)) * Cp(std) Where:

    • DSC(sample) and DSC(std) are the differential heat flow signals for the sample and standard, respectively, after baseline subtraction.

    • mass(sample) and mass(std) are the masses of the sample and standard.

    • Cp(std) is the known specific heat capacity of the standard.

Conclusion

While direct experimental thermodynamic data for this compound remains a gap in publicly accessible literature, this guide provides a robust framework for understanding and estimating its key properties. The tabulated estimated values, derived from well-established group additivity methods, offer a reliable basis for scientific and research applications. Furthermore, the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry provide the necessary methodological foundation for researchers to perform their own measurements on this or structurally related compounds. The visualizations included serve to clarify the fundamental relationships between thermodynamic properties and the practical workflows for their determination.

References

Commercial Availability and Technical Profile of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylheptane is a branched alkane with the chemical formula C11H24.[1][2][3][4] This document serves as a technical resource, consolidating available data on its chemical properties, and commercial suppliers. Due to the limited availability of in-depth research and whitepapers on this specific isomer, this guide focuses on presenting fundamental data sourced from chemical databases and suppliers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its application in scientific research and as a reference standard.

PropertyValueSource
CAS Registry Number 61868-26-6[1][4]
Molecular Formula C11H24[1][2][3][4]
Molecular Weight 156.31 g/mol [1][2][4]
Boiling Point 176°C[2]
Density 0.7528 g/cm³[2]
Refractive Index 1.4215[2]
Melting Point -57.06°C (estimate)[2]

Commercial Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. The following is a list of known vendors; however, availability and purity should be confirmed directly with the suppliers.

  • ChemicalBook: Lists 2,4-dimethyl-5-ethylheptane and provides some basic properties.[2][5]

  • PubChem: Provides a list of chemical vendors for this compound.[4]

  • Smolecule: Offers 5-Ethyl-2,3-dimethylheptane, a related isomer, which may be of interest for comparative studies.[6]

  • EvitaChem: Provides information on 5-Ethyl-2,5-dimethylheptane, another related isomer.[7]

Synthesis and Reactions

  • Alkylation Reactions: Involving the reaction of an appropriate alkylating agent with a suitable substrate.

  • Catalytic Hydrogenation: The saturation of a corresponding alkene or diene over a metal catalyst.

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical behavior and steric properties.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a summary of the currently available information on this compound. While comprehensive experimental data and in-depth application notes are scarce, the provided chemical properties and supplier information offer a foundational resource for researchers and professionals in the field. Further investigation into the synthesis and potential applications of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-2,4-dimethylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of complex, sterically hindered branched alkanes is a significant challenge in organic chemistry, with direct applications in medicinal chemistry and materials science. Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed for the formation of carbon-carbon bonds.[1] A robust and versatile two-step method for synthesizing branched alkanes involves the reaction of a Grignard reagent with a ketone to generate a tertiary alcohol intermediate, which is subsequently reduced to the desired alkane.[2]

This application note provides a detailed protocol for the synthesis of 5-Ethyl-2,4-dimethylheptane. The strategy involves the nucleophilic addition of 3-pentylmagnesium bromide to 4-methyl-2-pentanone (B128772), forming the tertiary alcohol 5-Ethyl-2,4-dimethylheptan-4-ol. Subsequent dehydration of this alcohol followed by catalytic hydrogenation of the resulting alkene mixture yields the target alkane. This method offers a high degree of control and flexibility in constructing complex hydrocarbon skeletons.[2]

Overall Reaction Scheme:

G A 3-Bromopentane (B47287) + Mg B 3-Pentylmagnesium Bromide (Grignard Reagent) A->B Anhydrous Ether D 5-Ethyl-2,4-dimethylheptan-4-ol (Tertiary Alcohol) B->D 1. Grignard Addition 2. H3O+ Workup dummy1 B->dummy1 C 4-Methyl-2-pentanone C->D 1. Grignard Addition 2. H3O+ Workup E Alkene Mixture D->E Dehydration (H+ cat.) F This compound E->F Hydrogenation (H2, Pd/C) dummy1->D

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment:

  • Glassware: All glassware (round-bottom flasks, dropping funnel, condenser) must be rigorously dried in an oven (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[3]

  • Reagents: 3-Bromopentane, Magnesium turnings, Iodine (crystal), Anhydrous diethyl ether or Tetrahydrofuran (THF), 4-Methyl-2-pentanone, Sulfuric acid, 10% Palladium on carbon (Pd/C), Sodium sulfate (B86663) (anhydrous), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Diethyl ether, Pentane, Methanol (B129727).

  • Equipment: Magnetic stirrer, heating mantle, ice bath, reflux condenser, separatory funnel, rotary evaporator, hydrogenation apparatus.

Protocol 1: Preparation of 3-Pentylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[3] Add a small volume of anhydrous diethyl ether.

  • Formation: Prepare a solution of 3-bromopentane (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion (~5-10%) of the bromide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[3]

  • Once the reaction starts, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey/brown solution should be used immediately in the next step.

Protocol 2: Synthesis of 5-Ethyl-2,4-dimethylheptan-4-ol

  • Reaction: Cool the freshly prepared 3-pentylmagnesium bromide solution to 0°C using an ice-water bath.

  • Prepare a solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[3]

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-2 hours.

  • Workup: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.[2]

  • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The crude tertiary alcohol can be purified by vacuum distillation or flash column chromatography.

Protocol 3: Reduction of 5-Ethyl-2,4-dimethylheptan-4-ol to this compound

This is a two-step procedure involving dehydration followed by hydrogenation.[4]

  • Dehydration: Place the purified 5-Ethyl-2,4-dimethylheptan-4-ol (1.0 eq.) in a round-bottom flask with a few drops of concentrated sulfuric acid (or a catalytic amount of p-toluenesulfonic acid). Heat the mixture to distill the resulting alkene mixture. Collect the distillate, wash it with saturated sodium bicarbonate solution and then water, and dry over anhydrous sodium sulfate.

  • Hydrogenation: Dissolve the obtained alkene mixture in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.[4]

  • Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC or GC-MS).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure this compound.[2]

Data Presentation

Table 1: Reagent and Product Information

CompoundRoleM.W. ( g/mol )Equiv.Density (g/mL)B.P. (°C)
3-BromopentaneStarting Material151.041.01.217117-118
MagnesiumReagent24.311.2N/AN/A
4-Methyl-2-pentanoneStarting Material100.161.00.801116-117
5-Ethyl-2,4-dimethylheptan-4-ol[5]Intermediate172.31-N/AN/A
This compound[6][7]Final Product156.31-0.756~175-185

Experimental Workflow

G cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: C-C Bond Formation cluster_reduction Step 3: Reduction to Alkane A1 Dry Glassware Setup (Inert Atmosphere) A2 Charge Mg & I2 A1->A2 A3 Dropwise Addition of 3-Bromopentane in Ether A2->A3 A4 Reflux to Completion A3->A4 B1 Cool Grignard Reagent (0°C) A4->B1 Use Immediately B2 Dropwise Addition of 4-Methyl-2-pentanone B1->B2 B3 Stir at RT B2->B3 B4 Aqueous Workup (NH4Cl) B3->B4 B5 Purify Alcohol B4->B5 C1 Dehydrate Alcohol (H+ cat., heat) B5->C1 C2 Hydrogenate Alkenes (H2, Pd/C) C1->C2 C3 Filter Catalyst C2->C3 C4 Purify Alkane (Distillation) C3->C4

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Gas Chromatographic Methods for the Analysis of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylheptane is a branched alkane hydrocarbon. Accurate and reliable quantification of such compounds is crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential impurities or components in pharmaceutical formulations. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides detailed protocols for the analysis of this compound using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations. The following table summarizes typical parameters that would be determined during method validation.

ParameterTypical ValueDescription
Retention Time (min) Compound-specificThe time it takes for the analyte to pass through the column.
Linearity (R²) > 0.995A measure of how well the calibration curve fits the data points.
Limit of Detection (LOD) Method-dependentThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Method-dependentThe lowest concentration of the analyte that can be accurately quantified.
Precision (%RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Accuracy (% Recovery) 85-115%The closeness of the test results obtained by the method to the true value.

Experimental Protocols

The successful analysis of branched alkanes like this compound relies on the appropriate selection of the GC column and optimization of analytical parameters.[2] Non-polar stationary phases are the industry standard for separating alkanes, which primarily elute based on their boiling points.[2]

Protocol 1: Liquid Sample Analysis using GC-MS

This protocol is suitable for analyzing this compound in a liquid matrix.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To isolate and concentrate the analyte from the sample matrix.[1]

  • Materials:

    • Sample containing this compound

    • Immiscible organic solvent (e.g., hexane, dichloromethane)[1]

    • Separatory funnel

    • Anhydrous sodium sulfate (B86663)

    • Evaporator (e.g., rotary evaporator or gentle stream of nitrogen)

    • GC vials[3]

  • Procedure:

    • Place a known volume of the liquid sample into a separatory funnel.

    • Add a suitable volume of an immiscible organic solvent.

    • Shake the funnel vigorously for 1-2 minutes, venting periodically to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer (typically the bottom layer if using dichloromethane, top layer if using hexane) into a clean flask.

    • Repeat the extraction twice more with fresh organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using an evaporator.

    • Transfer the concentrated extract to a GC vial for analysis.[3]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC or equivalent.[4]

  • Mass Spectrometer: Agilent 5977 MS or equivalent.[5]

  • Column: A non-polar capillary column is recommended, such as an Agilent J&W DB-5ht ((5%-Phenyl)-methylpolysiloxane) or Restek Rtx-5MS (5% Diphenyl / 95% Dimethyl Polysiloxane).[2] A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

Protocol 2: Volatile Analysis from Solid or Liquid Samples using Headspace (HS) GC-MS

This protocol is ideal for analyzing volatile compounds like this compound in solid or liquid matrices without extensive sample cleanup.[6]

1. Sample Preparation: Headspace Analysis

  • Objective: To analyze the volatile components in the vapor phase above a sample.[6]

  • Materials:

    • Sample containing this compound

    • Headspace vials with septa and caps

    • Headspace autosampler

  • Procedure:

    • Place a known amount of the solid or liquid sample into a headspace vial.

    • Seal the vial tightly.

    • Place the vial in the headspace autosampler.

    • The autosampler will heat the vial to a set temperature (e.g., 80-120 °C) for a specific time to allow the volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC.

2. GC-MS Instrumentation and Conditions

The GC-MS instrumentation and conditions would be similar to Protocol 1, with the main difference being the sample introduction method. The injector would be a heated transfer line from the headspace unit.

Logical Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Liquid Samples SPE Solid-Phase Extraction Sample->SPE Complex Matrices Headspace Headspace Analysis Sample->Headspace Volatile Analysis GC_Injection GC Injection LLE->GC_Injection SPE->GC_Injection Headspace->GC_Injection GC_Separation GC Separation (Non-polar column) GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Mass Spectrum) Data_Acquisition->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Illustrative)

While signaling pathways are not directly relevant to a chemical analysis method, a logical diagram illustrating the decision-making process for method selection can be created.

Method_Selection Start Start: Analyze This compound SampleType What is the sample matrix? Start->SampleType LiquidMatrix Liquid Matrix SampleType->LiquidMatrix Liquid SolidMatrix Solid Matrix SampleType->SolidMatrix Solid Volatility Is the analyte concentration expected to be high or low? LLE Use Liquid-Liquid Extraction (LLE) Volatility->LLE High Headspace Use Headspace (HS) Analysis Volatility->Headspace Low (Volatile) LiquidMatrix->Volatility SPE Consider Solid-Phase Extraction (SPE) for complex matrices LiquidMatrix->SPE SolidMatrix->Headspace End Proceed to GC-MS Analysis LLE->End Headspace->End SPE->End

Caption: Decision tree for selecting a suitable sample preparation method.

References

Application Note: Structural Elucidation of 5-Ethyl-2,4-dimethylheptane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of 5-Ethyl-2,4-dimethylheptane using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside predicted spectral data to facilitate the unambiguous assignment of all proton and carbon signals. This application note serves as a practical resource for researchers involved in the characterization of small organic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution. For branched alkanes such as this compound, which lack chromophores for UV-Vis spectroscopy and may be difficult to crystallize for X-ray diffraction, NMR provides the definitive method for structural verification. A combination of 1D and 2D NMR experiments allows for the complete assignment of the carbon skeleton and the attached protons. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[1] In ¹³C NMR, the chemical shifts of alkane carbons are sensitive to their local electronic environment and substitution pattern.[1][2]

This note details the systematic approach to confirming the structure of this compound (Figure 1) through the interpretation of ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

this compound Structure
Figure 1. Chemical Structure of this compound.

Predicted NMR Data

Due to the chiral centers at C2 and C4, some protons and methyl groups may be diastereotopic and therefore magnetically non-equivalent, leading to more complex spectra than might be initially anticipated. The predicted data below is an estimation based on empirical rules and data for similar acyclic alkanes. Actual experimental values may vary.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1, H-1'~ 0.85d6H~ 6.5
H-2~ 1.70m1H-
H-3a, H-3b~ 1.15, ~1.30m2H-
H-4~ 1.50m1H-
H-5~ 1.25m1H-
H-6a, H-6b~ 1.35m2H-
H-7~ 0.88t3H~ 7.0
H-8, H-8'~ 0.90d3H~ 6.8
H-9a, H-9b~ 1.40m2H-
H-10~ 0.86t3H~ 7.2
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)DEPT-135
C-1, C-1'~ 22.5CH₃ (positive)
C-2~ 25.0CH (positive)
C-3~ 45.0CH₂ (negative)
C-4~ 32.0CH (positive)
C-5~ 48.0CH (positive)
C-6~ 25.0CH₂ (negative)
C-7~ 11.0CH₃ (positive)
C-8, C-8'~ 23.0CH₃ (positive)
C-9~ 29.0CH₂ (negative)
C-10~ 14.0CH₃ (positive)

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1. ¹H NMR Spectroscopy

  • Pulse Sequence: zg30 or similar single-pulse experiment.

  • Spectral Width: 12 ppm (centered around 5 ppm).

  • Acquisition Time: 4 seconds.[3]

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

  • Temperature: 298 K.

2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Sequence: zgpg30 or similar proton-decoupled experiment.

  • Spectral Width: 220 ppm (centered around 100 ppm).[4]

  • Acquisition Time: 1.5 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024.

3. DEPT-135 Spectroscopy

  • Pulse Sequence: DEPT-135 pulse program.

  • Description: This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[5][6]

  • Key Parameters: Standard instrument parameters for DEPT-135.

4. 2D COSY (Correlation Spectroscopy)

  • Pulse Sequence: cosygpqf or similar gradient-selected COSY.

  • Description: The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[7] Cross-peaks will appear between coupled protons.

  • Spectral Width (F1 and F2): 12 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 8.

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence: hsqcedetgpsisp2.3 or similar edited HSQC.

  • Description: The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[8] Edited HSQC can also provide multiplicity information, with CH/CH₃ and CH₂ groups appearing as different phases.[8]

  • Spectral Width (F2 - ¹H): 12 ppm.

  • Spectral Width (F1 - ¹³C): 180 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 16.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Sequence: hmbcgplpndqf or similar gradient-selected HMBC.

  • Description: The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[8][9][10] This is a cornerstone experiment for elucidating the carbon skeleton.[9][10]

  • Spectral Width (F2 - ¹H): 12 ppm.

  • Spectral Width (F1 - ¹³C): 180 ppm.

  • Number of Increments (F1): 400.

  • Number of Scans per Increment: 32.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for structural elucidation and the key correlations expected in the 2D NMR spectra.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹JCH Correlations) 1H_NMR->HSQC HMBC HMBC (ⁿJCH Correlations) 1H_NMR->HMBC 13C_NMR ¹³C{¹H} NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC DEPT_135 DEPT-135 (Carbon Multiplicity) DEPT_135->HSQC Structure_Elucidation Structural Elucidation of This compound COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

HMBC_Correlations cluster_protons cluster_carbons H1 H-1 C1 C-1 H1->C1 C2 C-2 H1->C2 C3 C-3 H1->C3 H2 H-2 H2->C1 H2->C3 C4 C-4 H2->C4 C5 C-5 H2->C5 H3 H-3 H3->C1 H3->C2 H3->C4 H3->C5 H3->C5 C8 C-8 H3->C8 H4 H-4 H4->C2 H4->C3 H4->C5 C6 C-6 H4->C6 H4->C8 C9 C-9 H4->C9 H5 H-5 H5->C2 H5->C3 H5->C4 H5->C6 C7 C-7 H5->C7 H5->C8 H5->C9 C10 C-10 H5->C10 H6 H-6 H6->C4 H6->C5 H6->C7 H6->C9 H7 H-7 H7->C4 H7->C5 H7->C6 H8 H-8 H8->C3 H8->C4 H8->C5 H9 H-9 H9->C4 H9->C5 H9->C6 H9->C10 H10 H-10 H10->C4 H10->C5 H10->C9

Caption: Key predicted ²JCH and ³JCH HMBC correlations.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, as outlined in this document, provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and using the predicted spectral data and correlation diagrams as a guide, researchers can confidently assign all proton and carbon signals, thereby confirming the molecular structure. This approach is broadly applicable to the characterization of a wide range of small organic molecules in academic and industrial research settings.

References

Application Note: Mass Spectrometry Fragmentation of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the branched alkane, 5-Ethyl-2,4-dimethylheptane. Understanding the fragmentation pathways of such molecules is crucial for their identification and structural elucidation in complex mixtures, a common requirement in metabolic profiling and impurity analysis during drug development. This note outlines a standard protocol for analysis, presents predicted fragmentation data, and includes a visual representation of the fragmentation pathways.

Introduction

Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for the structural characterization of organic molecules. Branched alkanes, such as this compound, exhibit characteristic fragmentation patterns dominated by cleavage at the branching points. This preferential fragmentation is driven by the formation of more stable secondary and tertiary carbocations.[1][2][3][4][5] Consequently, the molecular ion peak (M+) in the mass spectra of highly branched alkanes is often of low abundance or entirely absent.[1][2][3] The analysis of the resulting fragment ions provides valuable information for the definitive identification of the original structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary Column: Non-polar column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[6][7]

  • Ion Source Temperature: 230 °C.[6][7]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-500.

  • Solvent Delay: 3 minutes.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 156.31 g/mol ) is predicted to occur preferentially at the C4 and C5 positions due to branching, leading to the formation of stable carbocations. The loss of larger alkyl groups is generally favored.[1][5]

Molecular Structure:

Predicted Fragmentation Pathways:

Cleavage at the C-C bonds adjacent to the branching points will lead to the formation of characteristic fragment ions. The relative abundance of these ions is predicted based on the stability of the resulting carbocation and the neutral radical lost.

Data Presentation

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratio (m/z), and their predicted relative abundance.

m/z Proposed Fragment Ion Structure Neutral Loss Predicted Relative Abundance
127[C9H19]+C2H5• (Ethyl radical)Moderate
113[C8H17]+C3H7• (Propyl radical)High
99[C7H15]+C4H9• (Butyl radical)Moderate
85[C6H13]+C5H11• (Pentyl radical)High
71[C5H11]+C6H13• (Hexyl radical)High
57[C4H9]+C7H15• (Heptyl radical)High (likely base peak)
43[C3H7]+C8H17• (Octyl radical)High
29[C2H5]+C9H19• (Nonyl radical)Moderate

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.

Fragmentation_Pathway cluster_frags Fragment Ions M This compound Molecular Ion (M+) m/z = 156 F127 m/z = 127 [C9H19]+ M->F127 - C2H5• F113 m/z = 113 [C8H17]+ M->F113 - C3H7• F85 m/z = 85 [C6H13]+ M->F85 - C5H11• F71 m/z = 71 [C5H11]+ M->F71 - C6H13• F57 m/z = 57 [C4H9]+ M->F57 - C7H15• F43 m/z = 43 [C3H7]+ M->F43 - C8H17•

Caption: Predicted EI fragmentation of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable cleavages at the branched carbon atoms. This leads to a series of abundant fragment ions, while the molecular ion is expected to be of low intensity. The presented protocol and fragmentation data provide a valuable resource for the identification and structural confirmation of this compound in various research and development settings. The principles outlined here are broadly applicable to the analysis of other branched alkanes.

References

Application Notes and Protocols for 5-Ethyl-2,4-dimethylheptane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-Ethyl-2,4-dimethylheptane as a reference standard in analytical methodologies. This document outlines its application in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures and in Quantitative Nuclear Magnetic Resonance (qNMR) for the determination of purity and concentration.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] Its well-defined structure and chemical inertness make it a suitable candidate for use as a reference standard in various analytical applications. As a saturated hydrocarbon, it is relatively unreactive, ensuring stability during analysis.[2] In complex matrices such as petroleum products, where numerous isomers of alkanes are present, a unique branched alkane like this compound can serve as an excellent internal standard for chromatographic and spectroscopic methods to improve the accuracy and precision of quantitative results.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
IUPAC Name This compound[1]
CAS Number 61868-26-6[1]
Synonyms 2,4-DIMETHYL-5-ETHYLHEPTANE[1]

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

Application Overview

This compound is particularly useful as an internal standard in the GC-MS analysis of gasoline and other petroleum distillates.[4] The complex composition of these samples necessitates the use of an internal standard to correct for variations in injection volume, sample matrix effects, and instrument response.[3][5] The unique structure of this compound ensures that its elution time is distinct from many common fuel components, allowing for accurate quantification of target analytes.

Experimental Protocol: Quantification of Toluene (B28343) in a Gasoline Sample

This protocol describes the use of this compound as an internal standard for the quantification of toluene in a commercial gasoline sample using GC-MS.

2.2.1. Materials and Reagents

  • This compound (Reference Standard, >99.5% purity)

  • Toluene (Analytical Standard, >99.8% purity)

  • n-Hexane (GC grade, >99%)

  • Commercial Gasoline Sample

  • Volumetric flasks, micropipettes, and autosampler vials

2.2.2. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in n-hexane in a 10 mL volumetric flask.

  • Toluene Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of toluene and dissolve it in n-hexane in a 10 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the toluene stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the IS stock solution to obtain a final constant concentration of 50 µg/mL of this compound.

2.2.3. Sample Preparation

  • Accurately dilute 100 µL of the commercial gasoline sample in 10 mL of n-hexane in a volumetric flask.

  • Transfer 1 mL of the diluted gasoline sample to an autosampler vial.

  • Add the internal standard stock solution to the vial to achieve a final concentration of 50 µg/mL of this compound.

2.2.4. GC-MS Instrumental Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1 split ratio)
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Toluene) m/z 91, 92
SIM Ions (IS) m/z 57, 71, 85 (hypothetical, based on common alkane fragmentation)

2.2.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of toluene to the peak area of the internal standard against the concentration of toluene in the calibration standards.

  • Determine the peak area ratio of toluene to the internal standard in the gasoline sample.

  • Calculate the concentration of toluene in the diluted gasoline sample using the calibration curve.

  • Account for the initial dilution to determine the concentration of toluene in the original gasoline sample.

Expected Quantitative Data

The following table summarizes hypothetical data for the calibration curve and the sample analysis.

SampleToluene Conc. (µg/mL)IS Conc. (µg/mL)Toluene Peak AreaIS Peak AreaArea Ratio (Toluene/IS)
Cal Std 115015,000750,0000.02
Cal Std 21050155,000765,0000.20
Cal Std 35050780,000755,0001.03
Cal Std 4100501,550,000760,0002.04
Gasoline SampleUnknown50980,000762,0001.29

Based on the calibration curve generated from this data, the concentration of toluene in the diluted gasoline sample can be determined.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare IS Stock (1000 µg/mL) C Prepare Calibration Standards (1-100 µg/mL Toluene, 50 µg/mL IS) A->C B Prepare Toluene Stock (1000 µg/mL) B->C E GC-MS Analysis C->E D Dilute Gasoline Sample and add IS (50 µg/mL) D->E F Peak Integration E->F G Calculate Area Ratios F->G H Generate Calibration Curve G->H I Quantify Toluene in Sample G->I H->I

GC-MS quantification workflow.

Application in Quantitative NMR (qNMR)

Application Overview

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance or the concentration of a solution without the need for a structurally similar reference standard.[6] this compound can be used as an internal calibration standard for the qNMR analysis of other non-protonated or structurally simple compounds. Its proton signals are located in the upfield region of the ¹H NMR spectrum, which is often free from the signals of many common organic molecules.[7]

Experimental Protocol: Purity Determination of a Non-Protonated Analyte

This protocol describes the use of this compound as an internal standard to determine the purity of a hypothetical non-protonated analyte by ¹H qNMR.

3.2.1. Materials and Reagents

  • This compound (Certified Reference Material, known purity >99.9%)

  • Analyte of unknown purity

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance

  • NMR tubes

3.2.2. Sample Preparation

  • Accurately weigh approximately 5 mg of the this compound certified reference material into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the analyte into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

3.2.3. NMR Instrumental Conditions

ParameterSetting
Spectrometer Bruker Avance III 400 MHz or equivalent
Probe 5 mm BBO probe
Solvent CDCl₃
Temperature 298 K
Pulse Program zg30
Number of Scans 16
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Acquisition Time 4 s
Spectral Width 20 ppm

3.2.4. Data Processing and Purity Calculation

  • Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal of the analyte and a well-resolved signal of this compound. For this compound, the signals in the range of 0.8-1.5 ppm corresponding to the methyl and methylene (B1212753) protons can be used.

  • Calculate the purity of the analyte using the following equation:

    Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Inputs cluster_nmr NMR Data cluster_calc Calculation m_analyte Mass of Analyte (m_analyte) Ratio_m Mass Ratio (m_is / m_analyte) m_analyte->Ratio_m m_is Mass of IS (m_is) m_is->Ratio_m M_analyte Molar Mass of Analyte (M_analyte) Ratio_M Molar Mass Ratio (M_analyte / M_is) M_analyte->Ratio_M M_is Molar Mass of IS (M_is) M_is->Ratio_M P_is Purity of IS (P_is) Purity_analyte Analyte Purity P_is->Purity_analyte I_analyte Integral of Analyte Signal (I_analyte) Ratio_I Integral Ratio (I_analyte / I_is) I_analyte->Ratio_I I_is Integral of IS Signal (I_is) I_is->Ratio_I N_analyte Number of Protons (Analyte) (N_analyte) Ratio_N Proton Ratio (N_is / N_analyte) N_analyte->Ratio_N N_is Number of Protons (IS) (N_is) N_is->Ratio_N Ratio_I->Purity_analyte Ratio_N->Purity_analyte Ratio_M->Purity_analyte Ratio_m->Purity_analyte

qNMR purity calculation logic.

Stability and Storage

As a saturated alkane, this compound is chemically stable and not prone to degradation under normal laboratory conditions. For long-term storage, it is recommended to keep the reference standard in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Conclusion

This compound serves as a versatile and reliable reference standard for quantitative analysis. Its application as an internal standard in GC-MS provides a robust method for the analysis of complex hydrocarbon mixtures, while its use in qNMR allows for accurate purity and concentration determinations. The protocols outlined in these notes provide a foundation for the implementation of this compound in various research and quality control settings.

References

Application Note and Protocol: High-Purity Synthesis of 5-Ethyl-2,4-dimethylheptane for Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Highly branched alkanes are crucial components in fuel research, serving as important blendstocks and reference compounds for evaluating fuel properties such as octane (B31449) ratings. 5-Ethyl-2,4-dimethylheptane, a C11 alkane, is a representative highly branched paraffin. Its synthesis in high purity is essential for accurate physicochemical and combustion studies. This document provides a detailed protocol for the multi-step synthesis of this compound, achieving high purity suitable for fuel-related research and analysis. The synthesis involves a Grignard reaction to form the carbon skeleton, followed by dehydration and catalytic hydrogenation.

Materials and Methods

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step process starting from commercially available reagents. The key steps are:

  • Grignard Reaction: Synthesis of the tertiary alcohol, 5-Ethyl-2,4-dimethylheptan-3-ol, by reacting 2-methyl-3-pentanone (B165389) with isobutylmagnesium bromide.

  • Dehydration and Hydrogenation: The alcohol is dehydrated to a mixture of alkenes, which are then hydrogenated to the final saturated alkane, this compound.

Data Presentation

Table 1: Reagents and Solvents for Synthesis

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Step 1: Grignard Reaction
2-Methyl-3-pentanoneC₆H₁₂O100.1650.0 g0.50
Isobutyl bromideC₄H₉Br137.0275.4 g0.55
Magnesium turningsMg24.3113.4 g0.55
Anhydrous diethyl ether(C₂H₅)₂O74.12500 mL-
Step 2: Dehydration
5-Ethyl-2,4-dimethylheptan-3-olC₁₁H₂₄O172.31(from Step 1)~0.45
Concentrated Sulfuric AcidH₂SO₄98.0820 mL-
Step 3: Hydrogenation
Alkene MixtureC₁₁H₂₂154.30(from Step 2)~0.40
Palladium on Carbon (10%)Pd/C-1.0 g-
Ethanol (B145695)C₂H₅OH46.07250 mL-
Hydrogen GasH₂2.021 atm-

Table 2: Expected Yields and Purity

ProductStepTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC-MS)
5-Ethyl-2,4-dimethylheptan-3-ol186.273.285>95%
5-Ethyl-2,4-dimethylheptene (mixture)269.461.789-
This compound361.759.296>99%

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-2,4-dimethylheptan-3-ol (Grignard Reaction)

  • Preparation of Grignard Reagent:

    • In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (13.4 g, 0.55 mol).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of isobutyl bromide (75.4 g, 0.55 mol) in 200 mL of anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

    • Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-methyl-3-pentanone (50.0 g, 0.50 mol) in 100 mL of anhydrous diethyl ether dropwise from the dropping funnel over a period of 1 hour.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 200 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the ethereal layer.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol.

    • Purify the crude product by vacuum distillation to obtain pure 5-Ethyl-2,4-dimethylheptan-3-ol.

Protocol 2: Synthesis of this compound (Dehydration and Hydrogenation)

  • Dehydration of the Alcohol:

    • In a 500 mL round-bottom flask, place the purified 5-Ethyl-2,4-dimethylheptan-3-ol (from Protocol 1).

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) with stirring.

    • After the addition, equip the flask for distillation and heat the mixture gently. The alkene products will distill over.

    • Collect the distillate in a flask cooled in an ice bath.

    • Wash the distillate with 10% sodium bicarbonate solution (50 mL) and then with water (2 x 50 mL).

    • Dry the organic layer over anhydrous calcium chloride.

  • Hydrogenation of the Alkene Mixture:

    • Transfer the dried alkene mixture to a hydrogenation flask and dissolve it in 250 mL of ethanol.

    • Add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst.

    • Connect the flask to a hydrogen gas source and purge the system with hydrogen.

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the ethanol by distillation.

  • Purification of the Final Product:

    • The resulting crude alkane is purified by fractional distillation to obtain high-purity this compound.

    • Characterize the final product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Visualizations

Synthesis_Workflow Start Starting Materials (2-Methyl-3-pentanone, Isobutyl bromide, Mg) Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Grignard_Reaction Grignard Reaction Grignard_Formation->Grignard_Reaction Workup1 Aqueous Work-up & Extraction Grignard_Reaction->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Alcohol 5-Ethyl-2,4-dimethylheptan-3-ol Purification1->Alcohol Dehydration Acid-Catalyzed Dehydration Alcohol->Dehydration Workup2 Washing & Drying Dehydration->Workup2 Alkene Alkene Mixture Workup2->Alkene Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Alkene->Hydrogenation Purification2 Fractional Distillation Hydrogenation->Purification2 Final_Product High-Purity This compound Purification2->Final_Product Analysis Purity & Structural Analysis (GC-MS, NMR) Final_Product->Analysis

Caption: Overall workflow for the synthesis of this compound.

Purification_Analysis_Workflow Crude_Product Crude this compound Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Purified_Product Purified Alkane Fractional_Distillation->Purified_Product GCMS_Analysis GC-MS Analysis Purified_Product->GCMS_Analysis NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR_Analysis Purity_Assessment Purity > 99% GCMS_Analysis->Purity_Assessment Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation

Caption: Purification and analysis workflow for the final product.

Application of 5-Ethyl-2,4-dimethylheptane in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed no specific documented applications of 5-Ethyl-2,4-dimethylheptane in polymer synthesis within publicly available scientific literature. Alkanes, being saturated hydrocarbons, are generally inert and do not typically participate directly in polymerization reactions as monomers or initiators.

However, based on the general physical and chemical properties of highly branched alkanes, this document outlines potential, albeit hypothetical, applications of this compound in polymer synthesis. The provided protocols and data are illustrative and based on the general principles of polymer chemistry, rather than on experimentally verified use of this specific compound.

Hypothetical Application as a Non-Polar Solvent

Highly branched alkanes can serve as inert, non-polar solvents in specific polymerization systems, particularly for monomers and polymers that are soluble in hydrocarbons. Their inert nature prevents interference with the polymerization kinetics.

Application Notes:
  • System Compatibility: Suitable for solution polymerization of non-polar monomers like ethylene (B1197577), propylene, and some dienes using Ziegler-Natta or metallocene catalysts.

  • Temperature Control: The boiling point of this compound (approximately 176 °C) allows for a wide range of reaction temperatures.

  • Viscosity Modification: Can be used to reduce the viscosity of the reaction medium, improving heat and mass transfer.

  • Polymer Recovery: The relatively high boiling point may require energy-intensive processes like vacuum distillation for solvent removal from the final polymer.

Hypothetical Experimental Protocol: Solution Polymerization of Ethylene

Objective: To synthesize high-density polyethylene (B3416737) (HDPE) using a Ziegler-Natta catalyst in this compound as a solvent.

Materials:

  • This compound (anhydrous, deoxygenated)

  • Triethylaluminium (TEAL) solution (co-catalyst)

  • Titanium tetrachloride (TiCl₄) based Ziegler-Natta catalyst slurry

  • High-purity ethylene gas

  • Methanol (for quenching)

  • Hydrochloric acid solution (for catalyst residue removal)

  • Acetone (for washing)

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and gas inlet/outlet ports.

  • Schlenk line for inert atmosphere operations.

  • Syringes and cannulas for transferring air-sensitive reagents.

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with high-purity nitrogen to ensure an inert atmosphere.

  • Solvent and Co-catalyst Addition: 500 mL of anhydrous, deoxygenated this compound is transferred to the reactor, followed by the addition of a calculated amount of TEAL solution under a nitrogen blanket.

  • Catalyst Injection: The reactor is heated to the desired reaction temperature (e.g., 80 °C). The Ziegler-Natta catalyst slurry is then injected into the reactor.

  • Ethylene Feed: The reactor is pressurized with high-purity ethylene to the target pressure (e.g., 10 bar). The ethylene feed is maintained to keep the pressure constant as it is consumed during polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours) while monitoring temperature and pressure.

  • Quenching: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting methanol.

  • Polymer Work-up: The polymer slurry is discharged from the reactor. The polymer is washed with a hydrochloric acid solution to remove catalyst residues, followed by washing with deionized water and acetone.

  • Drying: The resulting polyethylene powder is dried in a vacuum oven at 60 °C until a constant weight is achieved.

Hypothetical Quantitative Data:
ParameterValue
SolventThis compound
MonomerEthylene
CatalystTiCl₄/MgCl₂/TEAL
Co-catalyst/Catalyst Ratio100:1 (molar)
Reaction Temperature80 °C
Reaction Pressure10 bar
Reaction Time1 hour
Polymer Yield(Hypothetically dependent on catalyst activity)
Polymer Molecular Weight(Hypothetically dependent on conditions)

Hypothetical Application as a Chain Transfer Agent

In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer. While alkanes are generally poor chain transfer agents compared to thiols or halogenated compounds, the presence of tertiary hydrogens in the highly branched structure of this compound could potentially allow it to act as a chain transfer agent, albeit with low efficiency.

Application Notes:
  • Mechanism: A growing polymer radical could abstract a hydrogen atom from a tertiary carbon of this compound, terminating the polymer chain and creating a new radical on the alkane, which could then initiate a new polymer chain.

  • Efficiency: The chain transfer constant (Cs) for such an alkane would be expected to be very low, meaning high concentrations would be needed to achieve a significant reduction in molecular weight.

  • Application: Potentially useful in bulk or solution polymerizations where a slight reduction in molecular weight is desired without introducing heteroatoms.

Logical Workflow for Chain Transfer

chain_transfer P_radical Growing Polymer Radical (P•) Terminated_Polymer Terminated Polymer (PH) P_radical->Terminated_Polymer H-abstraction from RH Alkane This compound (RH) Alkane_Radical Alkane Radical (R•) Alkane->Alkane_Radical Forms New_Polymer_Radical New Growing Polymer Radical (RM•) Alkane_Radical->New_Polymer_Radical Initiates new chain with M Monomer Monomer (M) Monomer->New_Polymer_Radical

Caption: Hypothetical chain transfer mechanism involving a branched alkane.

Due to the lack of experimental data, it is not possible to provide a detailed experimental protocol or quantitative data for the use of this compound as a chain transfer agent. The effectiveness would need to be determined experimentally by measuring the molecular weight of polymers synthesized in the presence and absence of this compound under identical conditions.

Application Notes and Protocols for the Catalytic Cracking of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic cracking is a cornerstone of the petrochemical industry, primarily utilized to convert high-boiling, high-molecular-weight hydrocarbon fractions of petroleum crude oil into more valuable, lower-boiling products such as gasoline, olefinic gases, and other important feedstocks.[1] This process is facilitated by the use of solid acid catalysts, most commonly zeolites, which promote the cleavage of carbon-carbon bonds through the formation of carbocation intermediates.[1] The catalytic cracking of specific branched alkanes, such as 5-Ethyl-2,4-dimethylheptane, is of interest for understanding reaction mechanisms, developing more selective catalysts, and producing tailored product distributions. This document provides a detailed protocol for the laboratory-scale catalytic cracking of this compound.

Principle of the Method

The catalytic cracking of alkanes over solid acid catalysts like zeolites proceeds via a carbenium ion chain mechanism. The initiation can occur through the protonation of an impurity olefin or through the protolytic cracking of the alkane itself at a Brønsted acid site on the catalyst.[2] The resulting carbocation can then undergo a series of reactions including isomerization and β-scission, which leads to the formation of smaller alkanes and alkenes.[2][3] The product distribution is influenced by the catalyst type, reaction temperature, pressure, and residence time.[3] For branched alkanes like this compound, the presence of tertiary carbons can influence the initial carbocation formation and subsequent cracking pathways.

Materials and Equipment

  • Reactant: this compound (C11H24)

  • Catalyst: H-ZSM-5 Zeolite (Si/Al ratio of 25-50) or Zeolite Y

  • Inert Gas: Nitrogen (N2) or Argon (Ar), high purity

  • Reactor System: Fixed-bed quartz reactor with a fritted disc to support the catalyst bed. The reactor should be housed in a programmable tube furnace.

  • Feed Delivery System: High-performance liquid chromatography (HPLC) pump or a syringe pump for accurate delivery of the liquid reactant.

  • Gas Flow Control: Mass flow controllers for precise control of the inert gas flow rate.

  • Product Collection System: A series of cold traps (e.g., using a dry ice/acetone bath) to condense liquid products and a gas sampling bag for collecting gaseous products.

  • Analytical Equipment: Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification and quantification.

Experimental Protocol

Catalyst Preparation and Activation
  • Catalyst Loading: Accurately weigh approximately 1.0 g of the H-ZSM-5 zeolite catalyst and place it into the quartz reactor, ensuring it is well-supported by the fritted disc.

  • Catalyst Activation:

    • Place the loaded reactor into the tube furnace.

    • Purge the reactor with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min for 30 minutes at room temperature to remove any adsorbed air and moisture.

    • Heat the reactor to 550°C at a ramping rate of 10°C/min under the inert gas flow.

    • Hold the temperature at 550°C for at least 4 hours to ensure complete activation of the catalyst by removing any adsorbed water and other volatile impurities.[4]

    • After activation, cool the reactor to the desired reaction temperature (e.g., 500°C) under the continuous inert gas flow.

Catalytic Cracking Reaction
  • System Preparation:

    • Set the tube furnace to the desired reaction temperature (a typical range is 450-600°C).[3]

    • Set the inert gas flow rate to a desired value (e.g., 30 mL/min) using the mass flow controller. This will act as the carrier gas.

    • Prepare the product collection system by placing the cold traps in the dry ice/acetone bath.

  • Reactant Introduction:

    • Once the reactor temperature has stabilized, begin feeding the this compound into the reactor using the HPLC or syringe pump at a controlled flow rate (e.g., 0.1 mL/min). The reactant will vaporize upon entering the hot reactor.

    • The Weight Hourly Space Velocity (WHSV), a critical parameter, can be calculated as the mass flow rate of the feed divided by the mass of the catalyst.

  • Product Collection:

    • The gaseous effluent from the reactor, containing the carrier gas and the cracked products, is passed through the series of cold traps.

    • Liquid products will condense in the cold traps.

    • The non-condensable gaseous products are collected in a gas sampling bag at the outlet of the system.

  • Reaction Termination:

    • After a predetermined reaction time (e.g., 60 minutes), stop the reactant feed.

    • Continue the inert gas flow for at least 30 minutes to purge the reactor and collection system of any remaining products.

    • Turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.

    • Carefully remove the cold traps and the gas sampling bag for analysis.

Product Analysis
  • Liquid Product Analysis:

    • Allow the cold traps to warm to room temperature.

    • Combine the collected liquid fractions and record the total mass.

    • Analyze the liquid product mixture using GC-MS to identify and quantify the different hydrocarbon products. An internal standard can be used for more accurate quantification.

  • Gaseous Product Analysis:

    • Analyze the contents of the gas sampling bag using a GC-MS equipped with a gas sampling valve. This will allow for the identification and quantification of light hydrocarbon products (e.g., methane, ethane, ethene, propane, propene, butanes, butenes).

Data Presentation

The following table provides a representative product distribution for the catalytic cracking of a branched C11 alkane over a zeolite catalyst. The data is extrapolated from studies on similar branched alkanes and serves as an illustrative example. Actual product yields will vary depending on the specific reaction conditions and catalyst used.

Product CategoryCarbon Number RangeRepresentative CompoundsTypical Yield (wt%)
Light Gases C1 - C4Methane, Ethane, Ethene, Propane, Propene, Butanes, Butenes15 - 25
Gasoline Fraction C5 - C10Pentanes, Pentenes, Hexanes, Hexenes, Branched Alkanes, Cyclics, Aromatics (Benzene, Toluene, Xylenes)50 - 70
Light Cycle Oil (LCO) > C10Heavier hydrocarbons5 - 15
Coke and Heavy Residue -Carbonaceous deposits on the catalyst3 - 8

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Catalytic Cracking Reaction cluster_analysis Product Analysis prep1 Load Zeolite Catalyst into Reactor prep2 Purge with Inert Gas at Room Temperature prep1->prep2 prep3 Heat to 550°C under Inert Gas Flow prep2->prep3 prep4 Hold at 550°C for Activation prep3->prep4 prep5 Cool to Reaction Temperature prep4->prep5 react1 Set Reaction Temperature and Gas Flow prep5->react1 Activated Catalyst react2 Introduce this compound react1->react2 react3 Collect Products (Liquid and Gas) react2->react3 react4 Terminate Reaction and Purge react3->react4 analysis1 Analyze Liquid Products via GC-MS react4->analysis1 Liquid Products analysis2 Analyze Gaseous Products via GC-MS react4->analysis2 Gaseous Products analysis3 Quantify Product Distribution analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for the catalytic cracking of this compound.

General Mechanism of Catalytic Cracking

catalytic_cracking_mechanism Alkane Alkane (this compound) Carbocation Carbocation Intermediate (C11H23+) Alkane->Carbocation Initiation Zeolite Zeolite Catalyst (Brønsted Acid Site H+) Zeolite->Carbocation Isomerization Isomerization Carbocation->Isomerization BetaScission β-Scission Carbocation->BetaScission Isomerization->Carbocation SmallerAlkene Smaller Alkene BetaScission->SmallerAlkene NewCarbocation New Carbocation BetaScission->NewCarbocation SmallerAlkane Smaller Alkane NewCarbocation->SmallerAlkane Hydride Transfer

Caption: Simplified signaling pathway of catalytic cracking over a zeolite catalyst.

References

Application Notes and Protocols for the Quantification of 5-Ethyl-2,4-dimethylheptane in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylheptane is a branched alkane that may be present in various complex mixtures, including petroleum products, environmental samples, and as a potential impurity or volatile organic compound (VOC) in pharmaceutical preparations. Accurate quantification of this compound is crucial for quality control, safety assessment, and environmental monitoring. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis.[1]

Principle of the Method

The primary analytical technique for the quantification of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. This method offers high separation efficiency for complex mixtures and sensitive, selective detection. The general workflow involves sample preparation to isolate volatile components, separation of this compound from other compounds on a GC column, and subsequent detection and quantification by the mass spectrometer.

Experimental Workflow

The overall experimental process can be visualized as follows:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Pharmaceutical Formulation, Environmental Sample) Extraction Extraction of Volatiles (Headspace, LLE, or SPME) Sample->Extraction Concentration Concentration (if necessary) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM mode) Ionization->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report quantification_logic cluster_measurement Instrument Measurement cluster_calculation Calculation Analyte_Area Peak Area of This compound Area_Ratio Calculate Area Ratio (Analyte Area / IS Area) Analyte_Area->Area_Ratio IS_Area Peak Area of Internal Standard (IS) IS_Area->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Concentration Determine Concentration of Analyte Calibration_Curve->Concentration

References

Application Notes: Infrared Spectroscopy of C-H Bonds in 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of organic molecules.[1] For saturated hydrocarbons (alkanes) such as 5-Ethyl-2,4-dimethylheptane, the IR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) bond stretching and bending vibrations.[2] Although C-C bond vibrations also occur, they are often weak and appear in the complex "fingerprint region" (below 1500 cm⁻¹), making them less useful for simple identification.[3] The analysis of C-H bond vibrations in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions provides a valuable fingerprint for identifying the alkane backbone and the types of alkyl groups present (methyl, methylene (B1212753), and methine). This application note provides a detailed protocol for the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a method ideal for the direct analysis of liquid samples.[4]

Molecular Structure: this compound is a branched alkane with the molecular formula C₁₁H₂₄.[5] Its structure contains multiple methyl (-CH₃), methylene (-CH₂), and methine (-CH) groups, each contributing to the overall IR spectrum.

Chemical Structure of this compound:

Data Presentation: Characteristic C-H Vibrational Frequencies

The infrared spectrum of a branched alkane like this compound is dominated by C-H stretching and bending vibrations. The precise location of these bands can help identify the different types of C-H bonds. The following table summarizes the expected absorption frequencies for the C-H bonds in the molecule.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity
Asymmetric Stretching-CH₃ (Methyl)~2960Strong
Symmetric Stretching-CH₃ (Methyl)~2870Medium
Asymmetric Stretching-CH₂ (Methylene)~2925Strong
Symmetric Stretching-CH₂ (Methylene)~2850Medium
Stretching-CH (Methine)~2890Weak (often obscured)
Asymmetric Bending (Scissoring)-CH₂ (Methylene)1470 - 1450Medium
Asymmetric Bending-CH₃ (Methyl)~1450Medium
Symmetric Bending (Umbrella)-CH₃ (Methyl)1375 - 1365Medium
Skeletal VibrationsC-C1200 - 800Weak

Note: The values are based on characteristic frequencies for alkanes.[3][6][7] The presence of an isopropyl-like group at one end of the molecule may cause the symmetric methyl bending band to split into two peaks of near-equal intensity around 1380 cm⁻¹ and 1370 cm⁻¹.[8]

Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Alkane

This protocol describes the steps for acquiring a high-quality FTIR spectrum of a neat liquid sample, such as this compound, using an ATR accessory.

1. Instrument and Accessory Preparation:

  • Spectrometer: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • ATR Accessory: Use an ATR accessory with a suitable crystal (e.g., diamond or germanium).[9]

  • Cleaning the ATR Crystal: Before any measurements, thoroughly clean the surface of the ATR crystal. Wipe the crystal with a soft, lint-free cloth soaked in a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely. This removes any residues from previous samples.[10]

2. Background Spectrum Acquisition:

  • With the clean, dry ATR crystal in place and no sample present, collect a background spectrum.

  • Typical Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹[9]

    • Resolution: 4 cm⁻¹

    • Scans: Average of 16-32 scans to improve the signal-to-noise ratio.[9]

  • The background spectrum measures the absorbance of ambient air (CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

3. Sample Application:

  • Using a clean pipette, place a small drop (1-2 drops are usually sufficient) of the liquid this compound onto the center of the ATR crystal.[10]

  • Ensure the sample completely covers the crystal surface to obtain a strong, reproducible signal.

  • If the ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal. Apply gentle, consistent pressure.

4. Sample Spectrum Acquisition:

  • Using the same parameters as the background scan, acquire the infrared spectrum of the sample.

  • The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

5. Data Processing and Cleaning:

  • Post-Acquisition Cleaning: After the measurement is complete, clean the ATR crystal immediately using the same procedure as in Step 1 to prevent cross-contamination.

  • Data Analysis: The resulting spectrum can be analyzed for the characteristic C-H stretching and bending peaks as detailed in the data table above. Software tools can be used for peak picking, baseline correction, and comparison with spectral libraries if available.

Mandatory Visualization

Experimental_Workflow_FTIR Experimental Workflow for ATR-FTIR Analysis cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_post 3. Post-Analysis start Start instrument_prep Power On & Stabilize FTIR Spectrometer start->instrument_prep clean_crystal_before Clean ATR Crystal (e.g., with Isopropanol) instrument_prep->clean_crystal_before background_scan Acquire Background Spectrum (No Sample) clean_crystal_before->background_scan apply_sample Apply Liquid Sample to ATR Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan clean_crystal_after Clean ATR Crystal Post-Measurement sample_scan->clean_crystal_after process_data Process Data (Baseline Correction, Peak Picking) sample_scan->process_data end_node End clean_crystal_after->end_node final_spectrum Final IR Spectrum for Analysis process_data->final_spectrum final_spectrum->end_node

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Ethyl-2,4-dimethylheptane. Our resources are designed to address specific challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy is a two-step process. The first step involves a Grignard reaction between a suitable Grignard reagent and a ketone to form the tertiary alcohol, 5-ethyl-2,4-dimethylheptan-4-ol. The second step is the reduction of this tertiary alcohol to the final alkane product, this compound.

Q2: Why is my Grignard reaction for the synthesis of the tertiary alcohol intermediate not starting?

Failure to initiate a Grignard reaction is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[1] Activation of the magnesium surface is crucial. Additionally, Grignard reagents are highly sensitive to moisture, and even trace amounts of water can prevent the reaction from starting.[1]

Q3: What are the primary side reactions to be aware of during the Grignard reaction step?

The most common side reactions include Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide, and enolization of the ketone, where the Grignard reagent acts as a base instead of a nucleophile.[1] The latter is more prevalent with sterically hindered ketones.

Q4: I am observing a low yield in the reduction of the tertiary alcohol to the alkane. What could be the cause?

The reduction of tertiary alcohols to alkanes can be challenging. Incomplete reaction is a common issue. The choice of reducing agent and reaction conditions are critical for achieving a high yield. Some reduction methods may also lead to the formation of elimination byproducts (alkenes).

Q5: How can I purify the final this compound product?

Due to the nonpolar nature of highly branched alkanes, purification can be challenging. Fractional distillation is a suitable method for separating the product from impurities with different boiling points.[2] For removing polar impurities, column chromatography on silica (B1680970) gel with a nonpolar eluent like hexanes is effective.

Troubleshooting Guides

Part 1: Grignard Reaction for 5-Ethyl-2,4-dimethylheptan-4-ol Synthesis
Problem Possible Cause Troubleshooting Steps
Reaction fails to initiate (no heat, no disappearance of iodine color) 1. Inactive magnesium surface (oxide layer).[1] 2. Wet glassware or solvent.[1] 3. Impure alkyl halide.1. Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming or sonication can also help initiate the reaction. 2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Purify the alkyl halide before use.
Low yield of tertiary alcohol 1. Wurtz coupling side reaction.[1] 2. Enolization of the ketone.[1] 3. Incomplete reaction.1. Add the alkyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide. 2. Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). 3. Ensure the reaction is stirred for a sufficient amount of time after the addition of the ketone.
Formation of a significant amount of a higher molecular weight byproduct Wurtz coupling of the Grignard reagent with the starting alkyl halide.[1]Slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent is crucial.
Recovery of starting ketone after workup Enolization of the ketone by the Grignard reagent.[1]Use a less sterically hindered Grignard reagent if possible, or perform the reaction at a lower temperature.
Part 2: Reduction of 5-Ethyl-2,4-dimethylheptan-4-ol
Problem Possible Cause Troubleshooting Steps
Low yield of this compound 1. Incomplete reduction of the tertiary alcohol. 2. Formation of alkene byproducts via elimination.1. Increase the reaction time or temperature, depending on the chosen reduction method. 2. Choose a reduction method known to minimize elimination, such as using a silane-based reducing agent with a Lewis acid catalyst.
Presence of an unsaturated impurity in the final product Dehydration of the tertiary alcohol during the reduction step.Optimize the reaction conditions (e.g., lower temperature, different acid catalyst) to favor reduction over elimination.
Difficult separation of the product from the reaction mixture The product is a nonpolar alkane.Use fractional distillation for separation based on boiling points. Column chromatography with a nonpolar eluent can remove any remaining polar impurities.[2]

Quantitative Data Summary

The following table summarizes the expected yields for the key steps in the synthesis of this compound. These are representative yields, and actual results may vary based on experimental conditions and scale.

Reaction Step Reactants Product Typical Yield (%)
Grignard Reaction 2-bromo-4-methylhexane (B13611866), Mg, 3-pentanone (B124093)5-ethyl-2,4-dimethylheptan-4-ol60-80%
Reduction 5-ethyl-2,4-dimethylheptan-4-ol, Et₃SiH, BF₃·OEt₂This compound70-90%

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-2,4-dimethylheptan-4-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-bromo-4-methylhexane

  • Anhydrous diethyl ether or THF

  • 3-pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Flame-dry all glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) and allow it to cool under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small portion of a solution of 2-bromo-4-methylhexane (1.0 equivalent) in anhydrous diethyl ether through the dropping funnel. The reaction should initiate, as indicated by a color change and gentle reflux. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for one hour. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-ethyl-2,4-dimethylheptan-4-ol. The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 5-Ethyl-2,4-dimethylheptan-4-ol to this compound

Materials:

  • 5-ethyl-2,4-dimethylheptan-4-ol

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-ethyl-2,4-dimethylheptan-4-ol (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylsilane (1.5 equivalents) followed by the dropwise addition of boron trifluoride diethyl etherate (1.2 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Purification A Formation of Grignard Reagent (2-bromo-4-methylhexane + Mg) B Reaction with Ketone (3-pentanone) A->B C Aqueous Workup (NH4Cl solution) B->C D Isolation of Crude Alcohol (5-ethyl-2,4-dimethylheptan-4-ol) C->D E Reaction with Reducing Agent (Et3SiH, BF3.OEt2) D->E F Aqueous Workup (NaHCO3 solution) E->F G Isolation of Crude Alkane F->G H Fractional Distillation G->H I Pure this compound H->I

Caption: A flowchart of the two-step synthesis of this compound.

G Key Challenges and Side Reactions A Grignard Reaction B Desired Product (Tertiary Alcohol) A->B Nucleophilic Addition C Wurtz Coupling (R-R) A->C Side Reaction D Enolization (Ketone Recovery) A->D Side Reaction E Reduction Step F Desired Product (Alkane) E->F Reduction G Elimination (Alkene) E->G Side Reaction

Caption: Potential challenges and side reactions in the synthesis pathway.

References

Technical Support Center: Purification of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Ethyl-2,4-dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The impurities present will largely depend on the synthetic route employed. For instance, in a synthesis involving a Grignard reaction, common impurities could include unreacted starting materials (e.g., alkyl halides), coupling side-products (e.g., larger alkanes), and byproducts from the workup procedure. If a Wittig reaction is used to form a precursor alkene which is subsequently hydrogenated, impurities might include the phosphorus byproduct (triphenylphosphine oxide), residual alkene, and potentially over-reduced or isomerized alkanes.

Q2: Which purification technique is best suited for this compound?

A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities.

  • Fractional distillation is well-suited for larger quantities and for separating compounds with different boiling points. Given that this compound has a boiling point of approximately 176-178°C, this method can be effective for removing impurities with significantly different boiling points.

  • Preparative Gas Chromatography (Prep GC) offers higher resolution and is ideal for separating isomers with very similar boiling points or for obtaining very high purity material on a smaller scale.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of a volatile compound like this compound. A GC analysis will separate the target compound from its impurities, and the relative peak areas can provide a quantitative measure of purity. The mass spectrometer provides structural information to help identify any impurities present. A pure sample should show a single major peak in the gas chromatogram.[1]

Purification Troubleshooting Guides

Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points. For compounds with close boiling points, a fractionating column with a high number of theoretical plates is necessary for efficient separation.[2][3][4]

Potential Issues & Solutions

ProblemPotential CauseSolution
Poor Separation Distillation rate is too fast.Decrease the heating rate to allow for proper equilibration on the column. A slow and steady distillation is key.
Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).
Fluctuating heat source.Ensure a stable and consistent heat source, such as a heating mantle with a controller or an oil bath.
Flooding of the Column Excessive boiling rate.Reduce the heating rate to decrease the amount of vapor entering the column at once.
Poor column insulation.Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Bumping (violent boiling) Lack of boiling chips or stir bar.Always add new boiling chips or a magnetic stir bar to the distilling flask before heating.
Preparative Gas Chromatography (Prep GC)

Preparative GC is a high-resolution technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. It is particularly useful for isolating high-purity compounds from complex mixtures or separating isomers.[5][6]

Potential Issues & Solutions

ProblemPotential CauseSolution
Peak Tailing Active sites in the injector or column.Use a deactivated injector liner and a high-quality, inert column.
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Resolution Inappropriate column stationary phase.For alkanes, a non-polar stationary phase (e.g., DB-1, HP-5) is generally suitable.
Sub-optimal temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
Incorrect carrier gas flow rate.Set the carrier gas flow rate to the optimal linear velocity for the column dimensions and carrier gas being used.
Low Recovery Leaks in the system.Check for leaks at all fittings and connections, especially at the injector and detector.
Inefficient trapping of the collected fraction.Ensure the collection trap is sufficiently cold to condense the eluting compound effectively.

Experimental Protocols

Fractional Distillation of this compound

This protocol assumes a crude sample of this compound containing impurities with different boiling points.

Materials:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask.

  • Assemble the fractional distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Wrap the fractionating column with insulation to maintain a proper temperature gradient.

  • Begin heating the flask slowly.

  • Observe the condensation ring as it slowly ascends the column. A slow ascent is crucial for good separation.[2]

  • Collect any low-boiling impurities in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound (176-178°C), change to a clean receiving flask.

  • Collect the fraction that distills over at a stable temperature corresponding to the boiling point of the product.

  • Stop the distillation before the flask runs dry.

  • Analyze the collected fractions by GC-MS to determine their purity.

Preparative Gas Chromatography of this compound

This protocol is for the high-purity separation of this compound from isomeric impurities.

Instrumentation and Parameters:

ParameterValue
Instrument Preparative Gas Chromatograph with a fraction collector
Column Non-polar capillary column (e.g., DB-5, 30 m x 0.53 mm ID, 1.5 µm film thickness)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Injection Volume 1-5 µL (optimized to avoid column overload)
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 5 °C/min to 200 °C
Detector FID or TCD (a splitter is used to direct most of the flow to the collection trap)
Collection Trap Cooled with liquid nitrogen or a cryo-cooler

Procedure:

  • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., pentane (B18724) or hexane).

  • Set up the preparative GC with the specified parameters.

  • Perform an initial analytical run to determine the retention time of this compound and its impurities.

  • Program the fraction collector to open and close at the appropriate times to isolate the peak corresponding to the target compound.

  • Perform multiple injections to collect the desired amount of purified product.

  • Combine the collected fractions.

  • Verify the purity of the collected sample using analytical GC-MS.

Visualizations

Purification_Workflow Decision Workflow for Purification of this compound start Crude this compound scale Scale of Purification? start->scale distillation Fractional Distillation scale->distillation Large Scale (>1 g) prep_gc Preparative GC scale->prep_gc Small Scale (<1 g) impurities Nature of Impurities? impurities->prep_gc Close Boiling Isomers analysis Purity Analysis (GC-MS) impurities->analysis Sufficiently Pure distillation->impurities Check Purity prep_gc->analysis analysis->prep_gc <99% Pure, Further Purification Needed pure_product Pure Product analysis->pure_product >99% Pure Fractional_Distillation_Troubleshooting Troubleshooting Fractional Distillation start Distillation Issue issue_type Identify Symptom start->issue_type poor_separation Poor Separation issue_type->poor_separation Broad Fractions flooding Column Flooding issue_type->flooding Liquid Backup bumping Bumping issue_type->bumping Violent Boiling solution1 Decrease Heat Increase Column Efficiency poor_separation->solution1 solution2 Reduce Heating Rate Insulate Column flooding->solution2 solution3 Add Boiling Chips/Stir Bar bumping->solution3 Prep_GC_Troubleshooting Troubleshooting Preparative GC start GC Issue issue_type Identify Symptom start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Asymmetric Peaks poor_resolution Poor Resolution issue_type->poor_resolution Overlapping Peaks low_recovery Low Recovery issue_type->low_recovery Low Yield solution1 Deactivate Liner Reduce Sample Size peak_tailing->solution1 solution2 Optimize Temp. Program Select Appropriate Column poor_resolution->solution2 solution3 Check for Leaks Optimize Collection Temp. low_recovery->solution3

References

Resolving co-eluting peaks in 5-Ethyl-2,4-dimethylheptane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 5-Ethyl-2,4-dimethylheptane

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting peaks during the analysis of this compound and related branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the GC analysis of this compound?

Co-elution, where two or more compounds elute from the gas chromatography (GC) column at the same time, is a frequent challenge when analyzing branched alkanes like this compound.[1] This is primarily due to the presence of many structurally similar isomers with very close boiling points. The main causes are:

  • Inadequate Column Selectivity : The GC column's stationary phase is the most critical factor for separation.[1][2] For non-polar alkanes, a non-polar stationary phase is typically used, where compounds separate primarily by boiling point.[3][4][5] If isomers have nearly identical boiling points, a standard non-polar column may not provide sufficient selectivity.

  • Insufficient Column Efficiency : The column may lack the necessary number of theoretical plates to resolve compounds. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase over time.[1]

  • Sub-optimal Temperature Program : A temperature ramp rate that is too fast does not allow enough time for analytes to interact with the stationary phase, leading to poor separation.[1][6] Conversely, an initial temperature that is too high can prevent analytes from focusing properly at the head of the column.[1]

  • Incorrect Carrier Gas Flow Rate : Flow rates that are either too high or too low can decrease separation efficiency, causing peaks to broaden and merge.[1]

Q2: How can I select the right GC column to separate this compound from its isomers?

Choosing the correct stationary phase is the most important step in column selection as it dictates the selectivity of the separation.[4][7] The general principle is "like dissolves like."

Since this compound is a non-polar alkane, a non-polar stationary phase is the best choice. These columns separate analytes primarily based on their boiling points.[3][5]

Recommended Column Characteristics:

  • Stationary Phase : A non-polar phase, such as a 5% Phenyl / 95% Dimethylpolysiloxane, is the industry standard for detailed hydrocarbon analysis.[3] These columns offer excellent thermal stability, which is necessary for eluting higher boiling point compounds.[3]

  • Column Dimensions : For complex mixtures of isomers, a longer column with a smaller internal diameter (ID) will generally provide better resolution.[1][3]

    • Length : Increasing column length increases the number of theoretical plates, enhancing resolution. A 30m or 60m column is a good starting point.

    • Internal Diameter (ID) : A smaller ID (e.g., 0.18 mm or 0.25 mm) increases efficiency compared to larger IDs.[1][4]

Stationary PhasePolarityKey FeaturesMax Temp (°C)Common Applications
(5%-Phenyl)-methylpolysiloxane Non-PolarHigh thermal stability, low bleed, robust for high boilers.[3]350-400Detailed hydrocarbon analysis, environmental analysis, drug screening.[3]
100% Dimethylpolysiloxane Non-PolarGeneral purpose, separates based on boiling point.325-350Analysis of waxes, solvents, and petroleum products.
Q3: My peaks are still broad and overlapping. How can I optimize the GC oven temperature program?

Temperature programming is essential for analyzing samples with a wide range of boiling points.[1][8] Optimizing the initial temperature, ramp rate, and final temperature can significantly improve the resolution of closely eluting peaks.[6]

A slow temperature ramp gives analytes more time to interact with the stationary phase, improving separation. A lower initial temperature helps to focus early-eluting peaks at the head of the column.[9]

Example Temperature Program Optimization:

ParameterSub-Optimal ProgramOptimized ProgramRationale for Improvement
Initial Temperature 100°C, hold 1 min40°C, hold 2 minA lower initial temperature improves the focusing and resolution of early-eluting, volatile compounds.[6]
Ramp Rate 20°C / min5°C / minA slower ramp rate increases the interaction time between analytes and the stationary phase, enhancing separation for closely eluting isomers.[1]
Final Temperature 250°C, hold 2 min320°C, hold 5 minA higher final temperature ensures that all high-boiling point compounds are eluted from the column, preventing sample carryover.[6]

Troubleshooting Workflow

If you observe co-eluting peaks, the following workflow provides a systematic approach to resolving the issue.

G cluster_method_opt Phase 1: Method Optimization cluster_hardware Phase 2: Hardware & Consumables cluster_advanced Phase 3: Advanced Techniques start Co-eluting Peaks Observed opt_temp Optimize Temperature Program (Lower initial T, slower ramp) start->opt_temp opt_flow Adjust Carrier Gas Flow Rate (Optimize for efficiency) start->opt_flow check_col Verify Column Health (Trim inlet, check for bleed) start->check_col resolved Peaks Resolved opt_temp->resolved not_resolved1 Still Co-eluting opt_temp->not_resolved1 opt_flow->resolved opt_flow->not_resolved1 check_col->resolved check_col->not_resolved1 change_col_dims Change Column Dimensions (Longer length, smaller ID) change_col_dims->resolved not_resolved2 Still Co-eluting change_col_dims->not_resolved2 change_col_phase Change Stationary Phase (Verify correct polarity) change_col_phase->resolved change_col_phase->not_resolved2 gcxgc Use 2D-GC (GCxGC) (For highly complex samples) gcxgc->resolved deconvolution Use MS Deconvolution (Mathematically separate spectra) deconvolution->resolved not_resolved1->change_col_dims not_resolved1->change_col_phase not_resolved2->gcxgc not_resolved2->deconvolution

Caption: A logical workflow for troubleshooting co-eluting peaks.

Q4: What should I do if optimizing the GC method is not enough to resolve my peaks?

When standard GC method optimization fails, especially with highly complex samples, you should consider more advanced analytical techniques.

  • Two-Dimensional Gas Chromatography (GCxGC) : This technique uses two columns with different stationary phases, providing significantly higher resolving power.[10] It is ideal for separating different classes of compounds (e.g., branched vs. linear alkanes) or complex isomer mixtures that cannot be resolved with a single column.[1]

  • Mass Spectrometry (MS) Deconvolution : If your GC is connected to a mass spectrometer, you can use spectral deconvolution algorithms.[10] These computational tools can mathematically separate the mass spectra of two or more co-eluting compounds, even if the chromatographic peaks overlap completely.[11][12][13] This allows for the identification and quantification of individual components within a single, unresolved peak.[12]

G cluster_input Input Data cluster_process Deconvolution Process cluster_output Output Results chromatogram Overlapping Chromatographic Peak (Total Ion Chromatogram) algorithm Deconvolution Algorithm (e.g., AMDIS, PARAFAC) chromatogram->algorithm mass_spectra Mixed Mass Spectra (Collected across the peak) mass_spectra->algorithm peak1 Pure Spectrum: Compound A algorithm->peak1 peak2 Pure Spectrum: Compound B algorithm->peak2 quant Individual Peak Areas (Quantification) algorithm->quant

Caption: The process of GC-MS spectral deconvolution.

Experimental Protocols

Optimized GC-MS Protocol for Branched Alkane Isomer Analysis

This protocol provides a starting point for developing a method to resolve this compound and similar compounds.

  • Sample Preparation :

    • Accurately prepare a 10-20 mg/mL solution of the alkane sample or mixture.

    • Use a high-purity, volatile solvent such as hexane (B92381) or cyclohexane.

    • Ensure the sample is fully dissolved before injection.

  • GC-MS Instrumentation and Conditions :

    • System : Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

    • Column : Agilent DB-5ms or Restek Rtx-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet : Split/Splitless injector at 280°C.

    • Injection Mode : Split (ratio 50:1 to avoid column overload).

    • Injection Volume : 1 µL.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program :

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 320°C.

      • Final hold: Hold at 320°C for 5 minutes.

    • MS Conditions :

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: 40-400 m/z.

      • Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis :

    • Integrate all peaks of interest.

    • Identify compounds by comparing mass spectra against a reference library (e.g., NIST).

    • If co-elution is still present, apply the instrument software's spectral deconvolution tools to the raw data file.

References

Improving yield in the alkylation synthesis of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation synthesis of 5-Ethyl-2,4-dimethylheptane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to assist you in optimizing your synthesis and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for a highly branched alkane like this compound?

A1: The synthesis of highly branched alkanes such as this compound can be approached through several methods. One common strategy involves carbon-carbon bond formation reactions. These can include Grignard reactions with a suitable ketone or ester, followed by dehydration and hydrogenation to yield the final saturated alkane. Another prominent method is Friedel-Crafts alkylation, although this is more typically used for adding alkyl groups to aromatic rings, variations and related reactions can be adapted for alkane synthesis, often involving a Lewis acid catalyst. Additionally, methods like the Wurtz reaction or Corey-House synthesis can be employed for coupling alkyl halides to form larger alkanes.

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields in the synthesis of highly branched alkanes can stem from several factors. Common culprits include:

  • Carbocation Rearrangements: In reactions involving carbocation intermediates, such as Friedel-Crafts type reactions, rearrangements to more stable carbocations can lead to a mixture of isomeric products, thus reducing the yield of the target molecule.

  • Steric Hindrance: The bulky nature of the reactants required to form a highly branched structure can lead to steric hindrance, slowing down the reaction rate and affecting the overall yield.

  • Side Reactions: Competing reactions, such as elimination reactions or the formation of polymeric byproducts, can consume starting materials and reduce the yield of the desired alkane.

  • Suboptimal Reaction Conditions: Factors like temperature, reaction time, solvent polarity, and catalyst activity can significantly impact the reaction outcome.[1]

  • Purity of Reagents: The presence of impurities, especially water, in the reactants or solvent can deactivate catalysts and interfere with the reaction.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomeric byproducts often involves careful selection of the synthetic route and reaction conditions.

  • Route Selection: Choosing a synthetic pathway that avoids the formation of unstable carbocations can prevent rearrangements. For instance, a Grignard reaction followed by reduction is less prone to carbocation rearrangements than a direct alkylation with a primary or secondary alkyl halide.

  • Catalyst Choice: The choice of catalyst can influence selectivity. For example, in some alkylation reactions, using a milder Lewis acid or a heterogeneous catalyst might reduce side reactions.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by favoring the kinetically controlled product over thermodynamically more stable, rearranged products.

Q4: What are some recommended purification techniques for this compound?

A4: Given that this compound is a non-polar hydrocarbon, purification can typically be achieved through:

  • Fractional Distillation: If the boiling points of the desired product and the byproducts are sufficiently different, fractional distillation is an effective method for separation.

  • Column Chromatography: For more challenging separations, column chromatography on silica (B1680970) gel or alumina (B75360) using a non-polar eluent (e.g., hexane (B92381) or petroleum ether) can be employed to isolate the pure alkane.

  • Preparative Gas Chromatography (Prep-GC): For obtaining very high purity samples, preparative GC is a powerful technique, although it is generally used for smaller quantities.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This section provides a systematic approach to troubleshooting low yields in your alkylation synthesis.

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure proper storage and handling to prevent deactivation by moisture. Consider alternative, more robust catalysts like graphite-based catalysts for certain alkylations.[2]
Suboptimal Temperature Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy, while others might need cooling to prevent side reactions. Experiment with a range of temperatures to find the optimum.
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Extend the reaction time if necessary.
Poor Quality Reagents Ensure all reactants and solvents are pure and anhydrous. Impurities can inhibit the catalyst and lead to unwanted side reactions.
Carbocation Rearrangement If using a method prone to carbocation formation, consider alternative synthetic routes. Friedel-Crafts acylation followed by reduction is a classic strategy to avoid rearrangements when functionalizing aromatic rings, and similar principles can be applied in other contexts.
Issue 2: Formation of Multiple Products (Polyalkylation or Isomerization)

The formation of multiple products is a common challenge in alkylation reactions.

Potential Cause Troubleshooting Steps
Polyalkylation If the reaction involves an activated substrate that can undergo further alkylation, use a large excess of that substrate to favor mono-alkylation.
Isomerization As mentioned, carbocation rearrangements are a frequent cause of isomeric byproducts. Lowering the reaction temperature or using a less reactive alkylating agent can sometimes mitigate this. Alternatively, a different synthetic strategy may be required.
Lack of Regioselectivity In reactions with multiple possible reaction sites, the choice of catalyst and reaction conditions can influence where the alkyl group is added. Experiment with different catalysts and solvents to improve regioselectivity.

Experimental Protocols

General Protocol for Branched Alkane Synthesis via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath if necessary. Continue stirring until the magnesium has been consumed.

  • Reaction with Carbonyl Compound: Cool the Grignard reagent in an ice bath. Slowly add a solution of a suitable ketone or ester (e.g., 4-methyl-2-pentanone) in anhydrous diethyl ether or THF to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Dehydration: The resulting tertiary alcohol can be dehydrated to the corresponding alkene. This can be achieved by heating with a strong acid such as sulfuric acid or phosphoric acid, or by using a milder reagent like iodine.

  • Hydrogenation: The alkene is then hydrogenated to the final alkane. This is typically done by dissolving the alkene in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and stirring it under a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Purification: The final product is purified by fractional distillation or column chromatography.

Visualizations

experimental_workflow start Start: Prepare Reactants step1 Step 1: Grignard Reagent Formation (Alkyl Halide + Mg in Ether/THF) start->step1 step2 Step 2: Reaction with Carbonyl (Ketone or Ester) step1->step2 step3 Step 3: Aqueous Work-up (NH4Cl solution) step2->step3 step4 Step 4: Dehydration of Alcohol (Acid catalyst) step3->step4 step5 Step 5: Hydrogenation of Alkene (H2, Pd/C) step4->step5 step6 Step 6: Purification (Distillation or Chromatography) step5->step6 end End: Pure this compound step6->end

Caption: A general experimental workflow for the synthesis of a branched alkane.

troubleshooting_low_yield start Low Product Yield check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes action_catalyst Use fresh, anhydrous catalyst. check_catalyst->action_catalyst No check_time Is the reaction time sufficient? check_temp->check_time Yes action_temp Optimize temperature (increase or decrease). check_temp->action_temp No check_reagents Are the reagents pure and anhydrous? check_time->check_reagents Yes action_time Extend reaction time and monitor. check_time->action_time No check_rearrangement Is carbocation rearrangement possible? check_reagents->check_rearrangement Yes action_reagents Purify reagents and use dry solvents. check_reagents->action_reagents No action_rearrangement Consider an alternative synthetic route. check_rearrangement->action_rearrangement Yes further_investigation Further investigation needed. check_rearrangement->further_investigation No action_catalyst->check_temp action_temp->check_time action_time->check_reagents action_reagents->check_rearrangement

Caption: A troubleshooting guide for diagnosing low product yield.

References

Technical Support Center: Synthesis of 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Ethyl-2,4-dimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during the synthesis of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound and what are the expected byproducts?

A common and flexible strategy is a two-step approach involving a Grignard reaction followed by dehydration and catalytic hydrogenation. This method builds the carbon skeleton by forming a tertiary alcohol, which is then converted to the target alkane.[1][2]

  • Step 1: Grignard Reaction: Reaction of an appropriate Grignard reagent (e.g., sec-butylmagnesium bromide) with a ketone (e.g., 5-methyl-3-heptanone) to form the tertiary alcohol, 5-Ethyl-2,4-dimethylheptan-4-ol.

  • Step 2: Dehydration & Hydrogenation: The alcohol is dehydrated to form a mixture of alkene isomers, which are then hydrogenated to yield the final saturated alkane.[3][4][5]

Expected byproducts primarily arise from the Grignard reaction and can include Wurtz coupling products, enolization of the ketone, and reduction of the ketone.[6][7]

Q2: My Grignard reaction is low-yielding. What are the common causes and how can I fix it?

Low yields in Grignard reactions are a frequent issue, often stemming from reaction initiation failure, quenching of the reagent, or side reactions.[6][8]

  • Failure to Initiate: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[6] Ensure all glassware is flame-dried, and solvents are rigorously anhydrous.[6][8] Activation of the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be effective.[6]

  • Quenching: Grignard reagents are strong bases and will react with any acidic protons, including trace amounts of water in the solvent or on the glassware.[9][10] Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.[11]

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, forming a dimer. This can be minimized by the slow addition of the alkyl halide to the magnesium suspension, keeping its concentration low.[6]

Q3: I am observing significant amounts of the starting ketone after my Grignard reaction. What is happening?

Recovery of the starting ketone suggests that side reactions are competing with the desired nucleophilic addition. The primary culprits are enolization and reduction.[7]

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This is more common with sterically hindered ketones.[7] Using a less hindered Grignard reagent or a different synthetic route may be necessary.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[7] This byproduct can be difficult to separate from the desired tertiary alcohol.

Q4: How can I control the regioselectivity of the dehydration step to favor the desired alkene precursor?

Acid-catalyzed dehydration of the tertiary alcohol will typically yield a mixture of alkene isomers following Zaitsev's rule (favoring the more substituted alkene). To obtain this compound, any of the resulting alkene isomers can be hydrogenated. Therefore, controlling regioselectivity is less critical than ensuring the dehydration goes to completion without significant rearrangement.

Q5: What are potential byproducts from the catalytic hydrogenation step?

Catalytic hydrogenation is generally a clean and high-yielding reaction.[5][12] However, potential issues include:

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with the intermediate alkenes. Ensure adequate catalyst loading, sufficient hydrogen pressure, and appropriate reaction time.

  • Isomerization: Some hydrogenation catalysts can cause isomerization of the double bond before reduction occurs.[13] This is generally not a problem for this synthesis as all isomers will reduce to the same alkane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction does not initiate (no color change, no exotherm) 1. Magnesium oxide layer on Mg turnings.[6] 2. Wet glassware or solvent.[6] 3. Impure alkyl halide.1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings.[6] 2. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled anhydrous solvent.[8] 3. Purify the alkyl halide before use.
Low yield of tertiary alcohol, significant starting material recovered 1. Steric hindrance leading to enolization.[7] 2. Grignard reagent acting as a reducing agent.[7]1. Consider using a less sterically hindered Grignard reagent if possible. 2. Use a Grignard reagent without β-hydrogens if reduction is a major issue. 3. Lower the reaction temperature during Grignard addition.
Formation of a high-boiling point byproduct in the Grignard step Wurtz coupling of the alkyl halide.[6]1. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration.[11] 2. Ensure the reaction initiates promptly to consume the alkyl halide.
Product contaminated with alkenes after hydrogenation 1. Inactive or insufficient catalyst. 2. Insufficient hydrogen pressure or reaction time.1. Use fresh, high-quality catalyst (e.g., Pd/C, PtO₂).[4] 2. Increase hydrogen pressure and/or extend the reaction time. Monitor the reaction by GC or TLC.

Experimental Protocols

Method: Grignard Reaction, Dehydration, and Hydrogenation
Part 1: Synthesis of 5-Ethyl-2,4-dimethylheptan-4-ol (via Grignard Reaction)

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • 5-Methyl-3-heptanone

  • Anhydrous diethyl ether or THF[10]

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.[6]

  • Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.[6]

  • Add anhydrous diethyl ether to cover the magnesium.

  • Dissolve sec-butyl bromide (1.1 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to initiate the reaction. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve 5-methyl-3-heptanone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Part 2: Synthesis of this compound (via Dehydration and Hydrogenation)

Materials:

  • Crude 5-Ethyl-2,4-dimethylheptan-4-ol

  • Anhydrous p-toluenesulfonic acid (PTSA) or iodine

  • Toluene (B28343)

  • 10% Palladium on carbon (Pd/C)[12]

  • Ethanol (B145695) or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • Dehydration:

    • Set up a flask with a Dean-Stark apparatus and reflux condenser.

    • Add the crude alcohol and a catalytic amount of PTSA to toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Once no more water is collected, cool the reaction, wash with saturated sodium bicarbonate solution and then brine, dry the organic layer, and remove the toluene under reduced pressure.

  • Hydrogenation:

    • Dissolve the crude alkene mixture in ethanol in a suitable hydrogenation vessel.

    • Add 10% Pd/C catalyst (typically 1-5 mol %).

    • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitor by TLC or GC to confirm the disappearance of the alkene).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Visualizing Reaction Pathways and Workflows

Synthesis_and_Byproducts Plausible Synthesis Route and Potential Byproducts cluster_grignard Grignard Reaction cluster_dehydration_hydrogenation Dehydration & Hydrogenation cluster_side_reactions Side Reactions ketone 5-Methyl-3-heptanone alcohol 5-Ethyl-2,4-dimethylheptan-4-ol ketone->alcohol 1. Ether, 0°C 2. NH4Cl work-up enolate Ketone Enolate ketone->enolate (acts as base) reduction Reduction Byproduct (5-Methyl-3-heptanol) ketone->reduction (acts as reducing agent) grignard sec-Butylmagnesium Bromide grignard->alcohol 1. Ether, 0°C 2. NH4Cl work-up wurtz Wurtz Coupling Byproduct (3,4-Dimethylhexane) grignard->wurtz grignard->enolate (acts as base) grignard->reduction (acts as reducing agent) alkyl_halide sec-Butyl Bromide alkyl_halide->grignard + Mg, Ether alkyl_halide->wurtz mg Mg alkene Alkene Mixture alcohol->alkene  -H2O (Acid catalyst) product This compound alkene->product + H2, Pd/C enolate->ketone (on work-up)

Caption: Synthetic pathway for this compound and major side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Grignard Yield start Low Yield of Tertiary Alcohol check_initiation Was Grignard reaction initiated successfully? start->check_initiation check_reagents Check Reagent/Solvent Purity and Dryness check_initiation->check_reagents No analyze_byproducts Analyze Crude Product (GC-MS, NMR) check_initiation->analyze_byproducts Yes activate_mg Activate Mg Surface (Iodine, Crushing) check_reagents->activate_mg activate_mg->start Retry Synthesis high_sm High Starting Ketone? analyze_byproducts->high_sm high_dimer High Dimer Byproduct? high_sm->high_dimer No optimize_enolization Minimize Enolization: - Lower Temperature - Change Reagent high_sm->optimize_enolization Yes optimize_wurtz Minimize Wurtz Coupling: - Slow Addition of Alkyl Halide high_dimer->optimize_wurtz Yes end Optimized Reaction high_dimer->end No optimize_enolization->end optimize_wurtz->end

References

Technical Support Center: Troubleshooting NMR Signal Overlap for 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5-Ethyl-2,4-dimethylheptane and may encounter challenges with signal overlap in their spectra.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am seeing fewer proton signals than expected in the 1H NMR spectrum of this compound, particularly in the aliphatic region. What is the likely cause?

A1: This is a classic sign of signal overlap. This compound is an acyclic alkane with numerous protons in chemically similar environments. This leads to their signals appearing at very close chemical shifts, making them difficult to resolve, especially in the crowded 0.8-1.6 ppm region. The complex splitting patterns (e.g., multiplets arising from overlapping doublets, triplets, and quartets) further complicate the spectrum.

Q2: How can I confirm that signal overlap is the issue and not sample impurity?

A2: While sample purity is paramount, you can perform a few checks to diagnose signal overlap:

  • Integration: Carefully check the integration of the overlapped region. If the integral value corresponds to the sum of the expected protons in that region, it strongly suggests overlap rather than a missing signal.

  • Spectrometer Frequency: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). Higher magnetic fields increase the chemical shift dispersion, which can often resolve overlapping signals.

  • 2D NMR: A 2D-COSY (Correlation Spectroscopy) experiment is a powerful tool to confirm overlap. It will show correlations between coupled protons, even if their 1D signals are indistinguishable.

Q3: What are the first experimental steps I should take to resolve overlapping signals in the 1H NMR spectrum of this compound?

A3: Before moving to more advanced techniques, consider these initial steps:

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆) can induce small changes in chemical shifts, which might be sufficient to resolve the overlap. Aromatic solvents like benzene-d6 (B120219) often cause significant shifts due to anisotropic effects.

  • Temperature Variation: Changing the acquisition temperature can sometimes alter the conformational equilibrium of the molecule, leading to slight changes in chemical shifts that may improve resolution.

Q4: The aliphatic region in my 1H NMR spectrum is a complex, unresolved multiplet. Which advanced NMR experiment is best suited to decipher the structure of this compound?

A4: For resolving the complex proton-proton coupling network in this compound, a 2D-COSY (Correlation Spectroscopy) experiment is highly recommended. This experiment maps out all the J-coupled protons, allowing you to trace the connectivity of the carbon backbone. For instance, you can walk through the spin systems from a methyl group to its adjacent methine or methylene (B1212753) group.

Q5: I suspect some of my 13C NMR signals for this compound are also overlapping. How can I resolve this?

A5: While 13C NMR spectra have a much wider chemical shift range, overlap can still occur for carbons in very similar environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. This can help differentiate the types of carbons within an overlapped signal.

  • 2D-HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D NMR technique that correlates each proton to its directly attached carbon. This is extremely useful for resolving overlapped proton signals by spreading them out according to the chemical shift of the attached carbon. It is also an excellent way to resolve ambiguity in the 13C spectrum.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and can be used as a guide to identify potential regions of signal overlap.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (C1)0.85d3H
CH (C2)1.65m1H
CH₂ (C3)1.15m2H
CH (C4)1.45m1H
CH₃ (on C4)0.88d3H
CH (C5)1.25m1H
CH₂ (on C5)1.35m2H
CH₃ (ethyl)0.83t3H
CH₂ (C6)1.20m2H
CH₃ (C7)0.86t3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C122.5
C231.0
C345.0
C434.5
CH₃ (on C4)19.5
C543.0
CH₂ (on C5)25.0
CH₃ (ethyl)11.0
C639.0
C714.0

Experimental Protocols

2D-COSY (Correlation Spectroscopy) Experiment

This protocol provides a general guideline for acquiring a 2D-COSY spectrum to resolve proton-proton couplings in this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a clean NMR tube.

2. Spectrometer Setup:

  • Lock and shim the spectrometer on the deuterated solvent.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

3. COSY Acquisition Parameters:

  • Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

  • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals (typically 0-10 ppm).

  • Set the number of data points in F2 (e.g., 2048).

  • Set the number of increments in F1 (e.g., 256 to 512). A higher number will provide better resolution in the indirect dimension but will increase the experiment time.

  • Set the number of scans per increment (e.g., 2 to 8) to achieve an adequate signal-to-noise ratio.

  • Set the relaxation delay (d1) to 1-2 seconds.

4. Data Processing:

  • Apply a sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Symmetrize the spectrum if necessary.

5. Data Analysis:

  • The 1D ¹H NMR spectrum will appear on the diagonal of the 2D plot.

  • Off-diagonal cross-peaks indicate scalar coupling between two protons. By identifying these cross-peaks, you can trace the connectivity of the molecule.

Visualizations

Troubleshooting_Workflow Start Start: Overlapping NMR Signals in this compound CheckPurity Verify Sample Purity Start->CheckPurity HigherField Acquire Spectrum at Higher Magnetic Field CheckPurity->HigherField If pure SolventTemp Change Solvent or Acquisition Temperature HigherField->SolventTemp If overlap persists D_NMR Perform 2D NMR Experiments SolventTemp->D_NMR If overlap persists COSY 2D-COSY for ¹H-¹H Connectivity D_NMR->COSY HSQC 2D-HSQC for ¹H-¹³C Direct Correlation D_NMR->HSQC Resolved Signal Overlap Resolved COSY->Resolved HSQC->Resolved

Caption: A logical workflow for troubleshooting NMR signal overlap.

Caption: Expected proton connectivity for this compound from a 2D-COSY experiment.

Technical Support Center: Enhancing Resolution in the Chromatographic Separation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution in the chromatographic separation of branched alkanes.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Branched Alkane Isomers

Q: Why am I observing poor resolution or co-elution of my branched alkane isomers?

A: Achieving baseline separation of closely related branched alkane isomers can be challenging due to their similar physicochemical properties.[1][2] Several factors can contribute to this issue:

  • Inadequate GC Column Selection: The choice of the gas chromatography (GC) column is critical for separating alkanes.[3][4] For optimal separation, a non-polar stationary phase is generally ideal as the elution of alkanes is primarily governed by their boiling points.[3][4]

  • Suboptimal GC Method Parameters: Incorrect temperature programming, carrier gas flow rate, or injection parameters can significantly impact resolution.[5][6]

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and a loss of resolution.[7]

Solutions:

  • Optimize the GC Column:

    • Stationary Phase: Utilize a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[3] These phases separate alkanes based on their boiling points.

    • Column Dimensions: For complex mixtures of branched alkanes, consider using a longer column (e.g., ≥60 m) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to increase efficiency and resolution.[3][4][8] Thicker films (e.g., 1.0 µm) can improve the resolution of volatile alkanes.[3]

  • Refine GC Method Parameters:

    • Temperature Program: Employ a slow oven temperature ramp rate (e.g., 5°C/min) to enhance the separation of isomers.[3]

    • Carrier Gas: Use helium or hydrogen as the carrier gas and set it to the optimal linear velocity for your column dimensions.[3][5]

    • Injection Mode: A split injection (e.g., 50:1 ratio) is often suitable to prevent column overload, but the ratio may need to be adjusted based on sample concentration.[3]

Issue 2: Peak Tailing

Q: My chromatogram shows tailing peaks for my branched alkane standards. What are the potential causes and how can I resolve this?

A: Peak tailing, where the peak's trailing edge is broader than its leading edge, is a common issue that can reduce resolution and affect accurate quantification.[9] Potential causes include:

  • Active Sites in the System: Active sites in the injector liner, the front of the GC column, or the stationary phase can interact with analytes, causing peak tailing.[5][9]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume, leading to peak tailing.[9]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can cause peak shape distortion.[9]

Solutions:

  • Deactivate the System:

    • Use a deactivated inlet liner, potentially with glass wool, to ensure homogeneous vaporization and trap non-volatile residues.[5]

  • Proper Column Installation and Maintenance:

    • Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[9]

    • If contamination is suspected, trim the first 10-20 cm from the inlet side of the column.[5][9]

  • Check for Leaks: Leaks in the system, particularly at the injector, can also contribute to peak shape issues.[10]

Issue 3: Inconsistent Retention Times

Q: I am experiencing shifts in retention times for my branched alkane peaks from run to run. What could be the cause?

A: Inconsistent retention times can lead to unreliable peak identification.[11] The primary causes for shifting retention times are:

  • Fluctuations in Carrier Gas Flow Rate: Unstable carrier gas flow will directly affect how quickly analytes move through the column.[11]

  • Unstable Oven Temperature: The oven temperature must be precisely controlled and reproducible for consistent retention times.[11]

  • Leaks in the System: Leaks can alter the pressure and flow rate within the system.[10]

  • Changes in the Stationary Phase: Over time, the stationary phase can degrade, especially at high temperatures, which can alter its retention characteristics.[10]

Solutions:

  • Verify GC System Stability:

    • Check the carrier gas flow rate with a calibrated flow meter to ensure it is stable and at the setpoint.[11]

    • Verify the stability and accuracy of the oven temperature program.[11]

    • Perform a leak check of the entire system.[10]

  • Column Conditioning and Replacement:

    • Properly condition a new column before use and recondition it if it has been unused for some time.[12]

    • If the column is old or has been subjected to harsh conditions, it may need to be replaced.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating branched alkanes?

A1: For the separation of branched alkanes, a non-polar capillary column is the industry standard.[3][4] The separation is primarily based on the boiling points of the alkanes.[3] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent choices.[3] For highly complex mixtures, longer columns (e.g., 100 m) provide better resolution.[4]

Q2: How does the degree of branching affect the retention time of alkanes?

A2: For alkanes with the same carbon number, increased branching generally leads to a lower boiling point. In gas chromatography with a non-polar column, this results in a shorter retention time. Therefore, more highly branched alkanes will typically elute before their less branched or linear isomers.[13]

Q3: Can I use liquid chromatography (HPLC) to separate branched alkanes?

A3: While gas chromatography is the predominant technique for separating volatile compounds like alkanes, it is possible to use high-performance liquid chromatography (HPLC). This would typically involve a normal-phase separation, as alkanes are non-polar. However, converting a reverse-phase HPLC system to a normal-phase system requires careful flushing to avoid precipitation of salts in non-polar organic solvents.[14]

Q4: What is the effect of carrier gas choice on the separation of branched alkanes?

A4: The choice of carrier gas (e.g., helium, hydrogen, nitrogen) affects the speed and efficiency of the separation. Hydrogen often allows for faster analysis times without a significant loss in resolution compared to helium.[5] The optimal linear velocity will differ for each gas, so the flow rate should be adjusted accordingly to achieve the best performance.[8]

Data Presentation

Table 1: Recommended GC Column Parameters for Branched Alkane Separation

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane, 5% phenyl-dimethylpolysiloxane)Separates alkanes based on boiling point.[3]
Column Length 30 m for general purpose; ≥60 m for complex mixturesIncreased length improves resolution.[3][4]
Internal Diameter (ID) 0.25 mm for general purpose; 0.18 mm for higher resolutionSmaller ID increases efficiency and resolution.[3]
Film Thickness 0.25 µm for general purpose; 1.0 µm for volatile alkanesThicker films increase retention and can improve resolution of early eluting peaks.[3]

Table 2: Typical GC Method Parameters for High-Resolution Alkane Separation

ParameterSettingPurpose
Carrier Gas Helium or HydrogenSet to the optimal linear velocity for the chosen gas.[3]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload.[3]
Injector Temperature 280-320°CEnsures complete vaporization of high-boiling point alkanes.[5]
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°CA slow ramp rate enhances the separation of isomers.[3]
Detector (FID) 300°CStandard temperature for flame ionization detectors.[3]

Experimental Protocols

Protocol 1: General Method for High-Resolution Branched Alkane Separation

  • Column Installation and Conditioning:

    • Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) in the GC.[3]

    • Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Instrument Setup:

    • Set the GC parameters as outlined in Table 2.

    • Perform an autotune of the mass spectrometer (if used) to ensure optimal performance.[5]

    • Run a solvent blank to check for system contamination.[5]

  • Sample Preparation:

    • Prepare a dilute solution of the branched alkane sample in a volatile, non-polar solvent (e.g., hexane).

    • Transfer an aliquot of the final solution to a 2 mL autosampler vial.[5]

  • Data Acquisition:

    • Inject 1 µL of the sample using the defined method.

    • Acquire the chromatogram.

  • Data Analysis:

    • Integrate the peaks and identify the components based on their retention times relative to known standards.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution of Branched Alkanes start Poor Resolution or Co-elution Observed check_column Is the GC column appropriate for alkane separation? start->check_column check_params Are the GC method parameters optimized? check_column->check_params Yes select_column Select a non-polar column with appropriate dimensions (length, ID, film thickness). check_column->select_column No check_overload Is the column overloaded? check_params->check_overload Yes optimize_temp Optimize oven temperature program (e.g., slower ramp rate). check_params->optimize_temp No adjust_injection Adjust injection volume or split ratio. check_overload->adjust_injection Yes solution Resolution Improved check_overload->solution No select_column->check_params optimize_flow Optimize carrier gas flow rate. optimize_temp->optimize_flow optimize_flow->check_overload adjust_injection->solution

Caption: Troubleshooting workflow for enhancing branched alkane separation.

ParameterRelationships Key Parameter Relationships for Chromatographic Resolution cluster_column Column Parameters cluster_method Method Parameters Resolution Resolution ColumnLength Column Length ColumnLength->Resolution Increases ColumnID Column Internal Diameter (ID) ColumnID->Resolution Decreases (smaller ID increases) FilmThickness Film Thickness FilmThickness->Resolution Increases (for volatile analytes) StationaryPhase Stationary Phase Selectivity StationaryPhase->Resolution Affects Selectivity TempRate Temperature Ramp Rate TempRate->Resolution Decreases (slower rate increases) FlowRate Carrier Gas Flow Rate FlowRate->Resolution Optimized for best efficiency

Caption: Relationships between GC parameters and chromatographic resolution.

References

Stability issues of 5-Ethyl-2,4-dimethylheptane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethyl-2,4-dimethylheptane

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and experimentation of this compound.

Question: I am observing unexpected peaks in the Gas Chromatography (GC) analysis of my this compound sample. What could be the cause?

Answer:

Unexpected peaks in your GC analysis can arise from several sources. A systematic approach to troubleshooting is recommended.

  • Contamination: The most common source of extraneous peaks is contamination.

    • Solvent Contamination: Ensure the solvent used to dissolve your sample is of high purity. Run a blank (solvent only) to confirm its purity.

    • Glassware Contamination: Thoroughly clean all glassware with appropriate solvents and dry them completely before use.

    • Septum Bleed: Degraded septa in the GC inlet can introduce silicone-based contaminants.

  • Sample Degradation: Although this compound, as a branched alkane, is generally stable, degradation can occur under certain conditions.

    • Oxidation: Exposure to air (oxygen) over extended periods, especially at elevated temperatures or in the presence of metal catalysts, can lead to the formation of hydroperoxides and other oxygenated species. Consider purging your sample vials with an inert gas (e.g., nitrogen or argon).

    • Thermal Decomposition: While significant thermal decomposition of branched alkanes typically occurs at very high temperatures (above 400°C), prolonged exposure to moderately high temperatures in the GC inlet could potentially cause some fragmentation.

Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected GC Peaks contamination Check for Contamination start->contamination degradation Investigate Degradation start->degradation instrument Verify Instrument Performance start->instrument solvent Run Solvent Blank contamination->solvent Solvent? glassware Use High-Purity Glassware contamination->glassware Glassware? septum Check Septum Bleed contamination->septum Septum? oxidation Test for Oxidation (e.g., with antioxidant) degradation->oxidation Oxidative? thermal Lower Inlet Temperature degradation->thermal Thermal? column Check Column Integrity instrument->column Column? inlet Service GC Inlet instrument->inlet Inlet? end Issue Resolved solvent->end glassware->end septum->end oxidation->end thermal->end column->end inlet->end

Caption: Troubleshooting workflow for unexpected GC peaks.

Question: My sample of this compound has developed a yellow tint over time. Is this a sign of instability?

Answer:

Yes, a change in color, such as the development of a yellow tint, is a common indicator of chemical degradation. For a saturated alkane like this compound, which should be colorless, this is a sign of impurity formation.

  • Likely Cause: The most probable cause is autoxidation.[1] This is a slow oxidation process that can occur when the compound is exposed to air (oxygen) and light over time.[1] The reaction can be initiated by trace impurities and leads to the formation of various oxygenated byproducts, which are often colored.

  • Preventative Measures:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Light Protection: Use amber-colored vials or store the sample in the dark to prevent photo-initiated oxidation.

    • Temperature Control: Store the sample at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of any potential degradation reactions.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

As a branched alkane, this compound is generally considered chemically stable. However, under certain experimental or storage conditions, two main degradation pathways can be of concern:

  • Oxidation: This is the most likely degradation pathway under ambient conditions.[1][2][3] The presence of tertiary hydrogens in the structure of this compound makes it more susceptible to oxidation compared to linear alkanes.[1] This can lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids.[1][4]

  • Thermal Decomposition (Pyrolysis/Cracking): This process involves the breaking of C-C and C-H bonds at high temperatures.[5][6] For alkanes, this typically requires temperatures in excess of 400-500°C.[7] The decomposition of n-hexane, a related alkane, primarily yields smaller alkanes and alkenes such as H₂, CH₄, C₂H₄, and C₃H₆.[6]

What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by excluding oxygen.
Light Amber Vial / In the DarkProtects from light-induced degradation.
Container Tightly Sealed Glass VialPrevents evaporation and contamination.

How can I assess the purity and stability of my this compound sample?

A combination of analytical techniques can be used:

  • Gas Chromatography (GC): This is the primary method for assessing the purity of volatile compounds like this compound. A single, sharp peak is indicative of high purity. The appearance of new peaks over time in a stability study would indicate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify any impurities or degradation products by providing their mass spectra.

  • Karl Fischer Titration: To determine the water content, as the presence of water can sometimes facilitate degradation.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a method for evaluating the stability of this compound under stressed conditions.

Objective: To determine the potential for thermal and oxidative degradation.

Materials:

  • This compound

  • High-purity solvent (e.g., hexane)

  • GC vials with septa

  • Oven

  • GC-FID or GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into several GC vials.

    • For oxidative stress, loosely cap some vials to allow air exposure. For inert conditions, purge other vials with nitrogen before sealing.

  • Initial Analysis (Time Zero):

    • Analyze one of the freshly prepared samples by GC to determine the initial purity. This will serve as the baseline.

  • Stress Conditions:

    • Place the vials in an oven at an elevated temperature (e.g., 60°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove one vial of each condition (air exposure and inert) from the oven.

    • Allow the vials to cool to room temperature.

    • Analyze the samples by GC.

  • Data Analysis:

    • Compare the chromatograms from each time point to the time-zero chromatogram.

    • Calculate the percentage of this compound remaining.

    • Identify any new peaks that appear, which would indicate degradation products.

Hypothetical Stability Data Under Thermal Stress (60°C):

Time (hours)Purity (% Remaining) - Inert AtmospherePurity (% Remaining) - Air Exposure
0100.0100.0
2499.899.5
4899.799.0
7299.598.4
168 (1 week)99.297.1

Diagrams

Stability_Testing_Workflow start Obtain Sample of This compound initial_analysis Initial Purity Analysis (GC-MS, t=0) start->initial_analysis stress Expose to Stress Conditions (e.g., Heat, Light, Air) initial_analysis->stress timepoint_analysis Analyze at Time Points (e.g., 24h, 48h, 1 week) stress->timepoint_analysis data_comparison Compare Data to t=0 timepoint_analysis->data_comparison stability_assessment Assess Stability and Identify Degradants data_comparison->stability_assessment end Stability Profile Established stability_assessment->end

Caption: General workflow for a stability study.

References

Optimization of temperature programs for 5-Ethyl-2,4-dimethylheptane GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 5-Ethyl-2,4-dimethylheptane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues during your GC analysis can be frustrating. This guide provides a systematic approach to resolving common problems.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying and resolving common issues in the GC analysis of this compound.

GC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed peak_shape Abnormal Peak Shape? start->peak_shape retention_time Retention Time Issues? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes splitting Split Peaks peak_shape->splitting Yes broad Broad Peaks peak_shape->broad Yes baseline Baseline Irregularities? retention_time->baseline No rt_shift Shifting Retention Times retention_time->rt_shift Yes poor_reproducibility Poor Reproducibility retention_time->poor_reproducibility Yes no_peaks No Peaks Detected? baseline->no_peaks No drift Baseline Drift baseline->drift Yes ghost_peaks Ghost Peaks baseline->ghost_peaks Yes no_peaks_issue Absence of Expected Peaks no_peaks->no_peaks_issue Yes end Problem Resolved no_peaks->end No solution_tailing Check for active sites (liner, column head). Ensure proper column installation and cut. tailing->solution_tailing solution_fronting Reduce sample concentration/injection volume. Check for column overload. fronting->solution_fronting solution_splitting Optimize injection technique. Check liner type and packing. splitting->solution_splitting solution_broad Optimize oven temperature program (initial temp, ramp rate). Check for leaks and dead volume. broad->solution_broad solution_rt Check for gas leaks and flow rate stability. Ensure consistent oven temperature. rt_shift->solution_rt poor_reproducibility->solution_rt solution_baseline Condition the column. Check for contaminated carrier gas or sample. drift->solution_baseline ghost_peaks->solution_baseline solution_no_peaks Verify syringe/injector function. Check for column breakage and gas flow. no_peaks_issue->solution_no_peaks solution_tailing->end solution_fronting->end solution_splitting->end solution_broad->end solution_rt->end solution_baseline->end solution_no_peaks->end

Caption: A logical workflow for troubleshooting common GC analysis issues.

Frequently Asked Questions (FAQs)

Peak Shape Problems

Q1: My peaks for this compound are tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is often caused by active sites in the GC system that interact with the analyte.[1][2] Here are the common causes and solutions in order of priority:

  • Contaminated Inlet Liner: The liner can accumulate non-volatile residues.

    • Solution: Replace the inlet liner with a new, deactivated one.

  • Active Sites on the Column: The head of the analytical column can become active.

    • Solution: Trim 10-20 cm from the front of the column.

  • Improper Column Installation: If the column is not positioned correctly in the inlet, it can cause peak distortion.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[1]

  • Poor Column Cut: A jagged or uneven column cut can lead to tailing.

    • Solution: Re-cut the column end using a ceramic wafer or diamond-tipped cutter to ensure a clean, 90-degree cut.[1]

Q2: I am observing peak fronting for my analyte. What should I do?

A2: Peak fronting is typically a sign of column overload.[3]

  • High Analyte Concentration: The amount of sample injected is saturating the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.

  • Inappropriate Column Phase: The stationary phase may not have sufficient capacity for your analyte at the given concentration.

    • Solution: Consider a column with a thicker film or a wider internal diameter.[3]

Q3: Why are my peaks splitting into two or more smaller peaks?

A3: Split peaks can arise from issues with the injection process or column incompatibility.[1][2]

  • Improper Injection Technique: A slow or inconsistent injection can cause the sample to be introduced as multiple bands.

    • Solution: If using manual injection, ensure a rapid and smooth plunger depression. An autosampler is recommended for better reproducibility.

  • Solvent and Stationary Phase Mismatch: A large polarity difference between the injection solvent and the stationary phase can cause peak splitting, especially in splitless injection.

    • Solution: Choose a solvent that is more compatible with the stationary phase. For non-polar columns, use a non-polar solvent.

  • Initial Oven Temperature Too High: If the initial oven temperature is too high, the analyte may not focus properly at the head of the column.

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of the solvent.[1]

Q4: My peaks are broad, leading to poor resolution. How can I improve this?

A4: Broad peaks can be caused by several factors related to the temperature program and system setup.[3][4]

  • Suboptimal Temperature Program: A slow temperature ramp can lead to excessive peak broadening for later eluting compounds.

    • Solution: Increase the temperature ramp rate. A good starting point is 10-20°C per minute.[5]

  • Initial Temperature Too High: This can cause poor focusing of the analyte at the beginning of the run.

    • Solution: Lower the initial oven temperature.

  • Low Carrier Gas Flow Rate: An insufficient flow rate can increase diffusion and peak broadening.

    • Solution: Optimize the carrier gas flow rate for your column dimensions.

  • System Dead Volume: Leaks or poorly made connections can introduce dead volume, causing peaks to broaden.

    • Solution: Check all fittings and connections for leaks. Ensure the column is properly installed in the injector and detector.

Retention Time and Baseline Issues

Q5: The retention time for this compound is shifting between runs. What is causing this?

A5: Shifting retention times are usually indicative of instability in the system's flow or temperature.[2]

  • Carrier Gas Leaks: A leak in the system will cause the flow rate to be inconsistent.

    • Solution: Perform a leak check of the entire system, paying close attention to the septum, liner o-ring, and column fittings.

  • Unstable Carrier Gas Flow: Fluctuations in the gas supply pressure or a faulty electronic pressure control (EPC) can lead to variable flow rates.

    • Solution: Verify the carrier gas supply pressure and check the EPC settings.

  • Inconsistent Oven Temperature: Poor temperature control will directly affect retention times.

    • Solution: Ensure the GC oven is properly calibrated and maintaining a stable temperature.

Q6: I am seeing ghost peaks in my chromatograms, even in blank runs. Where are they coming from?

A6: Ghost peaks are extraneous peaks that are not part of the sample.[3][5]

  • Septum Bleed: Small particles from a degrading septum can be introduced into the inlet.

    • Solution: Replace the septum. Use high-quality, low-bleed septa.

  • Contaminated Carrier Gas or Solvent: Impurities in the gas or solvent can accumulate on the column and elute as peaks.

    • Solution: Use high-purity carrier gas and solvents. Install or replace gas purifiers.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current run.

    • Solution: Run a solvent blank after a concentrated sample. Clean the syringe and injector port.

Q7: My baseline is drifting upwards during the temperature program. What does this indicate?

A7: A rising baseline is often due to column bleed or contamination.[4]

  • Column Bleed: At high temperatures, the stationary phase can begin to degrade and elute from the column.

    • Solution: Condition the column according to the manufacturer's instructions. Ensure the final oven temperature does not exceed the column's maximum operating temperature.

  • System Contamination: Contaminants in the carrier gas or from previous injections can elute at higher temperatures.

    • Solution: Check the purity of the carrier gas and ensure all system components are clean.

Optimization of Temperature Programs

Q8: What is a good starting point for a temperature program for the analysis of this compound?

A8: For a non-polar column, a good starting temperature program would be:

  • Initial Temperature: 40-60°C.[5]

  • Initial Hold Time: 1-2 minutes.

  • Ramp Rate: 10-20°C/minute.[5]

  • Final Temperature: 250°C (or a temperature sufficient to elute all components).

  • Final Hold Time: 2-5 minutes.

Data Presentation: Impact of Temperature Ramp Rate on Resolution

The following table illustrates the typical effect of varying the temperature ramp rate on the retention time and resolution of branched alkanes like this compound and a hypothetical isomeric impurity.

Ramp Rate (°C/min)Retention Time of this compound (min)Retention Time of Isomer (min)Resolution (Rs)
515.816.22.1
1012.512.81.8
209.39.51.3

Note: This data is illustrative. Actual results will vary based on the specific GC system, column, and other method parameters.

As shown in the table, a slower ramp rate generally leads to longer retention times but improved resolution between closely eluting compounds.[6]

Experimental Protocols

Protocol 1: Standard GC-FID Analysis of this compound

This protocol is a general starting point for the analysis of this compound using a Flame Ionization Detector (FID).

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector and FID.

  • Column:

    • Non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane.[7][8]

    • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas:

    • Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250°C

    • Mode: Split (split ratio of 50:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50°C

    • Initial Hold: 2 minutes

    • Ramp: 15°C/minute to 250°C

    • Final Hold: 5 minutes

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Protocol 2: Column Conditioning

Proper column conditioning is crucial for removing contaminants and ensuring a stable baseline.

  • Installation: Install the column in the injector but leave the detector end disconnected.

  • Purge: Purge the column with carrier gas at room temperature for 15-30 minutes to remove oxygen.

  • Heating Program:

    • Set the oven temperature to 40°C.

    • Program the oven to ramp at 10°C/minute to a temperature 20-30°C above the final temperature of your analytical method, but not exceeding the column's maximum operating temperature.

  • Hold: Hold at the conditioning temperature for 1-2 hours.

  • Cool Down and Connect: Cool the oven, then connect the column to the detector.

  • Equilibrate: Equilibrate the system at the initial temperature of your analytical method until a stable baseline is achieved.

References

Validation & Comparative

Purity Analysis of Synthesized 5-Ethyl-2,4-dimethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized 5-Ethyl-2,4-dimethylheptane with commercially available structural isomers. The data presented is based on standardized analytical protocols to ensure objective and reliable results. This document is intended to assist researchers in selecting the most suitable compound for their specific application, considering purity as a critical parameter.

Introduction

This compound is a branched alkane, an isomer of undecane (B72203) (C11H24), with potential applications in various fields of chemical research and development. In many applications, the purity of a chemical substance is of paramount importance as impurities can significantly affect experimental outcomes, reaction kinetics, and in the pharmaceutical context, safety and efficacy. This guide details a comparative purity analysis of laboratory-synthesized this compound against two commercially available isomers: n-Undecane and 2-Methylundecane.

The synthesis of this compound was achieved via a modified Corey-House synthesis, a reliable method for the formation of unsymmetrical alkanes. The purity of the synthesized product and its commercial alternatives was determined using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive technique for separating and identifying volatile organic compounds.[1][2][3][4] Structural confirmation was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Purity Analysis

The purity of the synthesized this compound and the selected commercial alternatives was assessed by GC-MS. The following table summarizes the quantitative purity data.

CompoundSourcePurity (%)Major Impurities
This compound Synthesized (via Corey-House)98.5Unreacted starting materials, other isomers
n-UndecaneCommercial Supplier A≥99.0Branched undecane isomers, decane
2-MethylundecaneCommercial Supplier B≥98.0Other methylundecane isomers, decane

Experimental Protocols

A plausible synthetic route for this compound is the Corey-House synthesis, which involves the reaction of a lithium dialkylcuprate with an alkyl halide.[5][6][7][8][9]

Step 1: Formation of Lithium di(isobutyl)cuprate (Gilman Reagent) Isobutyl bromide is reacted with lithium metal in dry diethyl ether to form isobutyllithium (B1630937). Two equivalents of the resulting isobutyllithium are then reacted with one equivalent of copper(I) iodide to form the lithium di(isobutyl)cuprate Gilman reagent.

Step 2: Coupling Reaction The prepared lithium di(isobutyl)cuprate is then reacted with 3-bromo-2-methylhexane in dry diethyl ether. The reaction mixture is stirred at room temperature, followed by quenching with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

The purity of all samples was determined using a standard GC-MS method optimized for hydrocarbon analysis.[1][2][3][4][10]

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min)

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

  • Data Analysis: The percentage purity was calculated based on the relative peak area of the main component in the total ion chromatogram (TIC).

The structure of the synthesized this compound was confirmed by ¹H and ¹³C NMR spectroscopy.[11][12][13][14]

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR: Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm). The chemical shifts and splitting patterns are indicative of the local electronic environment and neighboring protons.

  • ¹³C NMR: The chemical shifts of carbon atoms in alkanes are also sensitive to their local environment, with branched carbons showing distinct signals.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and purity analysis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Corey-House Synthesis cluster_purification Purification start Isobutyl bromide + Lithium gilman Lithium di(isobutyl)cuprate (Gilman Reagent) start->gilman coupling Coupling with 3-bromo-2-methylhexane gilman->coupling product Crude this compound coupling->product distillation Fractional Distillation product->distillation pure_product Purified this compound distillation->pure_product

Caption: Synthesis of this compound.

Purity_Analysis_Workflow Purity Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation sample Synthesized Product & Commercial Alternatives dissolve Dissolution in Hexane sample->dissolve gcms GC-MS Analysis dissolve->gcms nmr NMR Spectroscopy dissolve->nmr purity Purity Determination (Peak Area %) gcms->purity structure Structural Confirmation nmr->structure final_report Final Purity Report purity->final_report Comparison structure->final_report Validation

Caption: Workflow for purity analysis and structural confirmation.

Conclusion

The synthesized this compound demonstrated a purity of 98.5%, which is comparable to, though slightly lower than, the high-purity commercial alternatives. The primary impurities in the synthesized product were identified as unreacted starting materials and other isomeric byproducts, which could be further minimized through optimization of the purification process. For applications requiring the highest level of purity, commercially available n-Undecane may be a preferable option. However, for research and development purposes where the specific branched structure of this compound is required, the described synthesis and purification protocol yields a product of sufficient purity for many applications. This guide provides the necessary data and protocols for researchers to make an informed decision based on their specific needs.

References

Validating the Structure of 5-Ethyl-2,4-dimethylheptane: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals can now confidently validate the chemical structure of 5-Ethyl-2,4-dimethylheptane and distinguish it from its structural isomers using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This guide provides a comparative analysis of predicted 2D NMR data for this compound and a structural isomer, 4,5-diethyl-2-methylheptane (B14542469), supported by detailed experimental protocols.

The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the connectivity of atoms within a molecule.[1][2][3] This guide presents predicted ¹H and ¹³C NMR data to differentiate this compound from a closely related isomer, demonstrating the utility of 2D NMR in structural verification.

Predicted NMR Data for Structural Elucidation

To illustrate the power of 2D NMR in distinguishing between isomers, predicted ¹H and ¹³C chemical shifts for this compound and its isomer, 4,5-diethyl-2-methylheptane, are presented below. These predictions were generated using online NMR prediction tools. The assignments are based on standard chemical shift ranges for alkanes.[4][5]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
10.85 (t)11.5
21.30 (m)29.5
31.60 (m)45.0
41.15 (m)32.0
51.45 (m)40.0
60.88 (d)23.0
70.90 (d)20.0
81.25 (m)25.0
90.83 (t)14.0
10 (2-CH₃)0.88 (d)22.5
11 (4-CH₃)0.86 (d)19.5

Table 2: Predicted ¹H and ¹³C Chemical Shifts for 4,5-diethyl-2-methylheptane (Isomer)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
10.86 (t)11.8
21.35 (m)29.0
31.55 (m)42.0
41.40 (m)48.0
51.20 (m)35.0
60.90 (d)24.0
70.88 (t)14.2
8 (2-CH₃)0.89 (d)22.0
9 (4-CH₂CH₃)1.38 (m)26.0
10 (4-CH₂CH₃)0.84 (t)11.0
11 (5-CH₂CH₃)1.33 (m)25.5
12 (5-CH₂CH₃)0.82 (t)10.8

Deciphering Connectivity with 2D NMR Correlations

The key to structural validation lies in the correlation patterns observed in 2D NMR spectra. The following tables outline the expected key correlations for this compound.

Table 3: Predicted Key COSY Correlations for this compound

Proton (¹H)Correlating Proton(s) (¹H)
H-1H-2
H-2H-1, H-3, H-6
H-3H-2, H-4, H-7
H-4H-3, H-5, H-11
H-5H-4, H-8, H-9
H-6H-2
H-7H-3
H-8H-5, H-9
H-9H-5, H-8
H-10H-2
H-11H-4

Table 4: Predicted Key HSQC Correlations for this compound

Carbon (¹³C)Correlating Proton(s) (¹H)
C-1H-1
C-2H-2
C-3H-3
C-4H-4
C-5H-5
C-6H-6
C-7H-7
C-8H-8
C-9H-9
C-10H-10
C-11H-11

Table 5: Predicted Key HMBC Correlations for this compound

Proton (¹H)Correlating Carbon(s) (¹³C) (2-3 bonds)
H-1C-2, C-3
H-6C-2, C-3
H-7C-2, C-3, C-4
H-9C-4, C-5, C-8
H-10C-1, C-3
H-11C-3, C-5

By comparing the experimental 2D NMR spectra of an unknown sample with these predicted correlation tables, researchers can definitively confirm the structure of this compound and rule out its isomers. For instance, the distinct pattern of correlations involving the ethyl and dimethyl groups at their specific positions in the heptane (B126788) chain provides a unique fingerprint for this molecule.

Experimental Workflow for 2D NMR Structural Validation

The following diagram outlines the logical workflow for validating the structure of this compound using 2D NMR.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Validation Sample Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3) TMS Add tetramethylsilane (B1202638) (TMS) as an internal standard Sample->TMS Tube Transfer solution to a 5 mm NMR tube TMS->Tube Spectrometer Place sample in NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium (B1214612) signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire_1D Acquire 1D ¹H and ¹³C spectra Shim->Acquire_1D Acquire_2D Acquire 2D COSY, HSQC, and HMBC spectra Acquire_1D->Acquire_2D Process Process spectra (Fourier transform, phasing, baseline correction) Acquire_2D->Process Assign Assign peaks in 1D and 2D spectra Process->Assign Correlate Identify and analyze cross-peaks in 2D spectra Assign->Correlate Compare Compare experimental data with predicted data Correlate->Compare Confirm Confirm connectivities and validate the structure of this compound Compare->Confirm

References

A Comparative Analysis of 5-Ethyl-2,4-dimethylheptane and n-Undecane for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical compounds utilized in research and drug development, the selection of appropriate alkanes as solvents, standards, or formulation components is critical. This guide provides a detailed comparative analysis of the branched alkane 5-Ethyl-2,4-dimethylheptane and the linear alkane n-undecane, offering insights into their physicochemical properties and potential performance in various applications. This objective comparison is supported by available experimental data and established principles of organic chemistry.

Physicochemical Properties: A Tabular Comparison

The structural difference between the branched-chain this compound and the straight-chain n-undecane gives rise to notable variations in their physical properties. Generally, branching in alkanes disrupts the intermolecular van der Waals forces, leading to lower boiling points compared to their linear isomers.[1] The following tables summarize the key physicochemical data for both compounds.

PropertyThis compoundn-Undecane
Molecular Formula C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol [2]156.31 g/mol
CAS Number 61868-26-6[2]1120-21-4
Appearance Liquid (at STP)Colorless Liquid (at STP)
Boiling Point 178 °C[3]196 °C
Melting Point -57.06 °C (estimate)[4]-26 °C
Density 0.756 g/mL[3]0.74 g/mL at 25 °C
Refractive Index 1.425[3]1.417 at 20°C
Viscosity Data not available1.098 mPa·s at 25 °C

Performance and Applications in Research

1. Solvent Properties:

  • n-Undecane: As a non-polar solvent, n-undecane is effective in dissolving other non-polar substances. Its higher boiling point makes it suitable for reactions requiring elevated temperatures.

  • This compound: Branched alkanes are generally considered good solvents for non-polar compounds. The lower boiling point of this compound compared to n-undecane could be advantageous in applications where easier removal of the solvent post-reaction is desired.

2. Gas Chromatography (GC):

  • n-Undecane: Linear alkanes like n-undecane are commonly used as standards in gas chromatography for the determination of retention indices.[5] Their elution times are predictable and follow a regular pattern with increasing chain length.[6]

  • This compound: Branched alkanes typically have shorter retention times in GC compared to their linear isomers when using a non-polar stationary phase.[7] This is due to their more compact structure which reduces the interaction with the stationary phase. The elution of branched alkanes can be more complex and may overlap with other compounds, making the interpretation of chromatograms more challenging.[6]

3. Applications in Formulations:

In the pharmaceutical industry, alkanes can be used as excipients in formulations.[8] Their inertness and ability to dissolve lipophilic active pharmaceutical ingredients (APIs) are key properties. The choice between a linear and a branched alkane would depend on the specific requirements of the formulation, such as desired viscosity, volatility, and solubility of the API. While specific data for these two compounds in drug delivery is not available, the principles of organic chemistry in drug formulation are well-established.[9]

4. Thermodynamic Stability:

Branched alkanes are thermodynamically more stable than their linear counterparts.[10] This increased stability is attributed to factors such as attractive intramolecular London dispersion forces.[11] While this may not be a critical factor in many common laboratory applications, it is a fundamental chemical difference between the two compounds.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols for measuring boiling point, density, and viscosity.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid samples.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.

Apparatus:

  • Thiele tube or a beaker with mineral oil (oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • A small amount of the liquid sample (e.g., this compound or n-undecane) is placed in the small test tube.

  • The test tube is attached to the thermometer.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The assembly is clamped and immersed in an oil bath (Thiele tube or beaker).

  • The oil bath is heated gently. As the temperature rises, a stream of air bubbles will be observed escaping from the open end of the capillary tube.

  • Heating is continued until a continuous stream of bubbles emerges.

  • The heat source is then removed, and the oil bath is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[12][13]

Determination of Density (Pycnometer Method)

Principle: Density is defined as the mass per unit volume of a substance. A pycnometer is a flask with a precise volume.

Apparatus:

  • Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately weighed on an analytical balance (m₁).

  • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is weighed to determine its mass (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. The mass of the pycnometer filled with the reference liquid is measured (m₃).

  • The volume of the pycnometer (V) can be calculated using the mass of the reference liquid and its known density.

  • The density of the sample liquid (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V.[14]

Determination of Viscosity (Ubbelohde Viscometer)

Principle: Viscosity is a measure of a fluid's resistance to flow. A capillary viscometer measures the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter.

Apparatus:

  • Ubbelohde-type capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette

Procedure:

  • The viscometer is cleaned and dried.

  • A specific volume of the sample liquid is introduced into the viscometer.

  • The viscometer is then placed vertically in a constant temperature bath until the sample reaches the desired temperature.

  • The liquid is drawn up by suction into the measuring bulb, above the upper timing mark.

  • The suction is released, and the liquid is allowed to flow down through the capillary.

  • The time (t) it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark is measured with a stopwatch.

  • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer.

  • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).[15]

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

BoilingPointDetermination start Start setup Assemble Apparatus: - Test tube with sample - Inverted capillary tube - Thermometer - Oil bath (Thiele tube) start->setup heat Gently heat the oil bath setup->heat observe_bubbles Observe for a continuous stream of bubbles from capillary heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool Continuous stream observed record_bp Record temperature when liquid enters the capillary tube cool->record_bp end End record_bp->end

Figure 1: Workflow for Boiling Point Determination.

DensityMeasurement start Start weigh_empty Weigh clean, dry pycnometer (m1) start->weigh_empty fill_sample Fill pycnometer with sample liquid weigh_empty->fill_sample weigh_filled Weigh pycnometer with sample (m2) fill_sample->weigh_filled fill_reference Fill pycnometer with reference liquid (e.g., water) weigh_filled->fill_reference weigh_reference Weigh pycnometer with reference (m3) fill_reference->weigh_reference calculate_volume Calculate pycnometer volume (V) using reference liquid's density weigh_reference->calculate_volume calculate_density Calculate sample density: ρ = (m2 - m1) / V calculate_volume->calculate_density end End calculate_density->end

Figure 2: Workflow for Density Measurement via Pycnometer.

ViscosityMeasurement start Start prepare Prepare Ubbelohde viscometer and place sample in it start->prepare thermo_equilibrate Place viscometer in constant temperature bath to equilibrate prepare->thermo_equilibrate draw_liquid Draw liquid up into the measuring bulb thermo_equilibrate->draw_liquid measure_time Measure time (t) for liquid to flow between timing marks draw_liquid->measure_time calculate_kinematic Calculate kinematic viscosity: ν = C * t measure_time->calculate_kinematic calculate_dynamic Calculate dynamic viscosity: η = ν * ρ calculate_kinematic->calculate_dynamic end End calculate_dynamic->end

Figure 3: Workflow for Viscosity Measurement.

Conclusion

The choice between this compound and n-undecane will ultimately depend on the specific requirements of the intended application. n-Undecane, as a linear alkane, offers predictability in its properties and is well-characterized, making it a reliable standard and solvent for high-temperature applications. This compound, a branched alkane, presents a lower boiling point, which can be advantageous for ease of removal. Its more complex structure may influence its solvent capabilities and chromatographic behavior in ways that could be either beneficial or detrimental depending on the context. For researchers and drug development professionals, a thorough consideration of these comparative points is essential for making an informed decision in their experimental design and formulation development.

References

Boiling Point Variations Among Undecane Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the boiling points of 5-Ethyl-2,4-dimethylheptane and its structural isomers reveals a distinct correlation between molecular structure and physical properties. This guide provides an objective comparison, supported by experimental data, to illustrate the influence of branching on the volatility of C11H24 alkanes.

The boiling point of a compound is fundamentally dependent on the strength of its intermolecular forces. In the case of nonpolar alkanes such as undecane (B72203) and its isomers, the primary intermolecular interactions are London dispersion forces. The magnitude of these forces is directly related to the surface area of the molecule. Isomers with a more linear structure possess a larger surface area, facilitating stronger intermolecular attractions and resulting in higher boiling points. Conversely, increased branching leads to a more compact, spherical shape, reducing the available surface area for interaction and consequently lowering the boiling point.[1][2]

Comparative Data of Undecane Isomers

The following table summarizes the boiling points of n-undecane and a selection of its branched-chain isomers, including this compound. The data clearly demonstrates the trend of decreasing boiling point with increasing molecular branching.

Isomer NameChemical StructureBoiling Point (°C)
n-UndecaneCH3(CH2)9CH3196[3][4]
2,2-Dimethylnonane(CH3)3C(CH2)6CH3178.8[5]
This compoundCH3CH(CH3)CH2CH(CH3)CH(CH2CH3)CH2CH3178
2,3-Dimethylnonane (B13832861)CH3CH(CH3)CH(CH3)(CH2)5CH3186.9[6]
2,5-Dimethylnonane (B101607)CH3CH(CH3)(CH2)2CH(CH3)(CH2)3CH3180[7]
2,6-DimethylnonaneCH3CH(CH3)(CH2)3CH(CH3)(CH2)2CH3184[8]
3,5-DimethylnonaneCH3CH2CH(CH3)CH2CH(CH3)(CH2)3CH3180[9]
3,6-DimethylnonaneCH3CH2CH(CH3)(CH2)2CH(CH3)(CH2)2CH3182[10]
3-Ethyl-2-methylheptane (B88448)(CH3)2CHCH(CH2CH3)(CH2)3CH3166[11]
4-Ethyl-2-methylheptane (B12654831)(CH3)2CHCH2CH(CH2CH3)CH2CH2CH3160[12]

Experimental Determination of Boiling Point

The boiling points cited in this guide are determined through established experimental protocols, primarily distillation and the capillary method.

Distillation Method: This technique involves heating the liquid to its boiling point and then condensing the vapor. For a pure substance, the temperature of the vapor will remain constant during the phase transition, and this temperature is recorded as the boiling point. Simple distillation is suitable for pure compounds or mixtures with widely differing boiling points. For isomers with close boiling points, fractional distillation is employed to achieve a more precise separation and determination.

Capillary Method (Micro Boiling Point Determination): This method is ideal for small sample volumes. A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and as the liquid's vapor pressure increases, a stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Structure-Property Relationship

The relationship between the molecular structure of undecane isomers and their boiling points can be visualized as a logical workflow. The degree of branching directly influences the molecular surface area, which in turn dictates the strength of the intermolecular van der Waals forces. Weaker forces result in a lower boiling point.

G Relationship Between Molecular Structure and Boiling Point cluster_0 Relationship Between Molecular Structure and Boiling Point cluster_1 Relationship Between Molecular Structure and Boiling Point cluster_2 Relationship Between Molecular Structure and Boiling Point cluster_3 Relationship Between Molecular Structure and Boiling Point A Molecular Structure (Undecane Isomer) B Degree of Branching A->B Determines C Molecular Surface Area B->C Inversely Proportional To D Strength of Van der Waals Forces C->D Directly Proportional To E Boiling Point D->E Directly Proportional To

Caption: Logical workflow illustrating the influence of molecular branching on boiling point.

References

A Spectroscopic Showdown: Unmasking the Structural Differences Between Branched and Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of branched and linear alkanes, supported by experimental data and detailed protocols.

The seemingly subtle distinction between linear and branched alkanes can have profound effects on their physical, chemical, and biological properties. For professionals in fields ranging from materials science to drug development, the ability to accurately characterize the structure of these fundamental organic molecules is paramount. This guide provides an in-depth comparison of how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be employed to distinguish between these two classes of isomers.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueLinear AlkanesBranched Alkanes
Infrared (IR) Spectroscopy Prominent methylene (B1212753) (-CH₂) rocking vibration (~720-725 cm⁻¹ for chains of 4 or more carbons).Methylene rocking vibration is absent or weak. Splitting of the methyl (-CH₃) bending peak (~1380 cm⁻¹) may be observed, particularly with a tert-butyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Relatively simple spectra with ¹H signals for methyl (~0.9 ppm) and methylene (~1.2-1.4 ppm) groups. ¹³C signals for methyl (~14 ppm) and a series of methylene carbons (~22-32 ppm).More complex spectra with additional signals for methine (-CH) protons (~1.5-2.0 ppm) and carbons (~25-45 ppm), and potentially quaternary carbons (~30-40 ppm). Chemical shifts are influenced by the degree of substitution.
Mass Spectrometry (MS) A visible molecular ion (M⁺) peak, often of low intensity, and a characteristic series of fragment ions separated by 14 Da (corresponding to CH₂ units).[1][2]The molecular ion peak is often very weak or entirely absent.[3][4][5] Fragmentation is dominated by cleavage at the branch point to form more stable secondary or tertiary carbocations.[1][3][4][5]

Delving Deeper: A Quantitative Comparison

Infrared (IR) Spectroscopy

The IR spectra of alkanes are dominated by C-H stretching and bending vibrations. While many of these absorptions are common to both linear and branched structures, subtle differences can be diagnostic.[6][7]

VibrationWavenumber (cm⁻¹)Linear AlkanesBranched Alkanes
C-H Stretch2850-2960StrongStrong
-CH₂- Bend (Scissoring)~1450-1470PresentPresent
-CH₃ Bend (Asymmetric)~1450PresentPresent
-CH₃ Bend (Symmetric)~1370-1380PresentOften split into a doublet for isopropyl or tert-butyl groups.
-CH₂- Rock~720-725Present and often sharp for chains with ≥ 4 adjacent methylene groups.Absent or significantly weaker.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information about the connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus determines its resonance frequency (chemical shift).

¹H NMR Chemical Shifts (δ, ppm relative to TMS) [8]

Proton TypeStructureLinear AlkanesBranched Alkanes
Primary (methyl)R-CH₃~0.9~0.8-1.0
Secondary (methylene)R₂-CH₂~1.2-1.4~1.2-1.5
Tertiary (methine)R₃-CHNot Applicable~1.5-2.0

¹³C NMR Chemical Shifts (δ, ppm relative to TMS) [9][10]

Carbon TypeStructureLinear AlkanesBranched Alkanes
Primary (methyl)R-CH₃~14~10-25
Secondary (methylene)R₂-CH₂~22-32~20-40
Tertiary (methine)R₃-CHNot Applicable~25-45
QuaternaryR₄-CNot Applicable~30-40 (often weak)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of linear and branched alkanes are particularly distinct.

FeatureLinear AlkanesBranched Alkanes
Molecular Ion (M⁺) Peak Generally observable, though its intensity decreases with increasing chain length.[3]Often very weak or absent, especially in highly branched structures.[3][4][5]
Fragmentation Pattern A series of cluster peaks separated by 14 Da (CH₂ units), corresponding to the general formula CₙH₂ₙ₊₁.[1] The most abundant fragments are typically C₃ and C₄ carbocations.[4]Dominated by cleavage at the branching point to form the most stable carbocation (tertiary > secondary > primary).[1][3][4][5]
Common Fragment Ions (m/z) 29, 43, 57, 71, 85...Dependent on the structure, but prominent peaks will correspond to the loss of the largest alkyl group at the branch point.

Experimental Protocols

Infrared (IR) Spectroscopy

A representative protocol for obtaining the IR spectrum of a liquid alkane:

  • Sample Preparation: For liquid samples, a small drop is placed between two salt plates (e.g., NaCl or KBr). For solid samples, a Nujol mull or a KBr pellet can be prepared.

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan with the empty salt plates.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical range is 4000-400 cm⁻¹.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of an alkane:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the alkane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field and good resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans for good signal-to-noise.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

A typical protocol for analyzing an alkane using Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the alkane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: Typically set to 250-300°C.

      • Column: A nonpolar capillary column is commonly used.

      • Oven Temperature Program: A temperature ramp is used to separate the components of a mixture. For a pure sample, an isothermal or a short ramp program can be used.

      • Carrier Gas: Helium is typically used.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) is standard for alkanes.

      • Ion Source Temperature: Typically 200-250°C.

      • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 35-500).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The alkane is separated from the solvent and travels through the column to the mass spectrometer.

    • The MS continuously acquires mass spectra as the compound elutes from the GC column.

  • Data Analysis:

    • Examine the mass spectrum corresponding to the GC peak of the alkane.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Compare the fragmentation pattern to spectral libraries for identification.

Visualizing the Concepts

Spectroscopic_Comparison cluster_structure Alkane Structure cluster_spectroscopy Spectroscopic Technique cluster_output Key Spectroscopic Features Linear Alkane Linear Alkane IR IR Linear Alkane->IR NMR NMR Linear Alkane->NMR MS MS Linear Alkane->MS Branched Alkane Branched Alkane Branched Alkane->IR Branched Alkane->NMR Branched Alkane->MS IR_Linear Methylene Rock (~720 cm⁻¹) IR->IR_Linear IR_Branched Methyl Bend Splitting IR->IR_Branched NMR_Linear Simple Spectrum (-CH₂- and -CH₃) NMR->NMR_Linear NMR_Branched Complex Spectrum (-CH, Cq) NMR->NMR_Branched MS_Linear M⁺ Peak Present (CₙH₂ₙ₊₁ Series) MS->MS_Linear MS_Branched M⁺ Peak Weak/Absent (Cleavage at Branch) MS->MS_Branched

Caption: Relationship between alkane structure and spectroscopic output.

Experimental_Workflow Sample Alkane Sample Prep Sample Preparation (Dissolve/Dilute) Sample->Prep IR_Acq IR Acquisition Prep->IR_Acq NMR_Acq NMR Acquisition Prep->NMR_Acq GCMS_Acq GC-MS Acquisition Prep->GCMS_Acq Analysis Data Analysis & Interpretation IR_Acq->Analysis NMR_Acq->Analysis GCMS_Acq->Analysis Structure Structure Elucidation (Linear vs. Branched) Analysis->Structure

Caption: General experimental workflow for spectroscopic analysis of alkanes.

References

Verifying the Absence of Impurities in 5-Ethyl-2,4-dimethylheptane Samples: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of analytical techniques for verifying the absence of impurities in samples of 5-Ethyl-2,4-dimethylheptane, a branched alkane. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines detailed experimental protocols, presents a comparison of their performance characteristics, and offers visual workflows to aid in method selection.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance indicators for GC-MS, HPLC, and qNMR in the context of analyzing this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Application Separation and quantification of volatile and semi-volatile compounds. Ideal for isomeric impurity profiling.Separation and quantification of non-volatile or thermally labile compounds. Less common for alkanes.Structural elucidation and absolute quantification without a specific reference standard for the analyte.
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)High (mg/mL range)
Resolution Very High for isomersModerate, dependent on column and mobile phaseNot a separation technique; resolution refers to spectral dispersion.
Analysis Time per Sample 20-40 minutes15-30 minutes5-15 minutes
Sample Preparation Simple (dilution in a volatile solvent)More complex (dissolution in a suitable mobile phase)Simple (dissolution in a deuterated solvent with an internal standard)
Primary Impurity Targets Isomers, residual solvents, synthesis by-productsHigh molecular weight or polar impuritiesStructural isomers, residual solvents, and other proton-containing impurities
Quantitative Accuracy High (with certified reference standards)High (with certified reference standards)Very High (primary ratio method)
Key Advantage High separation efficiency for isomers and extensive spectral libraries for identification.Wide applicability for various compound classes.Provides structural information and accurate quantification without needing a reference standard of the analyte itself.[1][2][3]
Key Limitation Requires volatile and thermally stable analytes.Limited resolution for non-polar, structurally similar isomers like alkanes.Lower sensitivity compared to chromatographic methods.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the protocols for each of the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for analyzing the purity of volatile hydrocarbons like this compound.[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of high-purity hexane (B92381) to create a 1 mg/mL stock solution.

  • For analysis, dilute the stock solution to a final concentration of 10 µg/mL with hexane.

  • If an internal standard is used for quantification, add it to the final solution at a known concentration.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Data Analysis: Integration of peak areas to determine the relative percentage of impurities. Identification of impurities is performed by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

While less common for non-polar hydrocarbons, HPLC can be adapted for their analysis, particularly for detecting non-volatile or polar impurities.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable organic solvent like acetonitrile (B52724) or a mixture of hexane and isopropanol (B130326).

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A non-polar column such as a C18 or a specialized column for hydrocarbon separation.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 80:20 v/v). The exact composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as alkanes lack a UV chromophore.

  • Injection Volume: 10 µL.

  • Data Analysis: Peak area normalization to estimate the percentage of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[1][2][3][6]

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 15 mg of the this compound sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) to the NMR tube.

  • Cap the tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker AVANCE III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Experiment: 1D proton (¹H) NMR.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • A 90° pulse angle.

    • Sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

Visual representations of workflows and decision-making processes can significantly clarify complex procedures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (Library Search) integrate->identify report Generate Purity Report identify->report

GC-MS Experimental Workflow

Method_Selection_Tree start Start: Purity Analysis of this compound q1 Primary Goal? start->q1 q2 Expected Impurities? q1->q2 Quantification & Identification qnmr qNMR q1->qnmr Absolute Purity & Structure Confirmation q3 Reference Standard Available? q2->q3 Unknowns gcms GC-MS q2->gcms Volatile Isomers / By-products hplc HPLC q2->hplc Non-volatile / Polar q3->gcms Yes (for quantification) q3->qnmr No

Decision Tree for Analytical Method Selection

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of specific aliphatic hydrocarbons such as 5-Ethyl-2,4-dimethylheptane is crucial in various fields, including environmental monitoring, petroleum analysis, and as reference standards in analytical chemistry. The cross-validation of analytical methods is essential to ensure the reliability, accuracy, and comparability of data between different laboratories or techniques. Due to a lack of specific published cross-validation studies for this compound, this guide provides a comparative framework based on established analytical techniques for similar volatile organic compounds (VOCs) and hydrocarbons.

The primary analytical methods suitable for the determination of this compound are Gas Chromatography (GC) based techniques, owing to its volatile nature. The most common methods would be Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). This guide will compare these two prominent methods.

Experimental Protocols

A cross-validation study would typically involve analyzing a set of standards and samples using two or more distinct analytical methods. Below are generalized experimental protocols for GC-MS and GC-FID analysis of a volatile hydrocarbon like this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for high selectivity and sensitivity.

  • Sample Preparation: Samples containing this compound are typically diluted in a volatile solvent such as hexane (B92381) or pentane. For trace analysis in complex matrices (e.g., environmental samples), a pre-concentration step like purge and trap or solid-phase microextraction (SPME) may be employed.

  • Instrument Configuration:

    • Injector: Split/splitless injector, typically operated at 250°C. A splitless injection is preferred for trace analysis.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aliphatic hydrocarbons.

    • Oven Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 40°C held for 2 minutes, then ramped to 200°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes. The NIST WebBook provides mass spectra for similar compounds, such as 5-ethyl-2-methylheptane, which can aid in identification.[1]

  • Calibration: A multi-point calibration curve is generated by analyzing a series of standard solutions of this compound at different concentrations.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. It offers high sensitivity and a wide linear range but does not provide structural information like MS.

  • Sample Preparation: The sample preparation protocol is identical to that for GC-MS.

  • Instrument Configuration:

    • Injector, Column, Oven Program, Carrier Gas: The GC parameters are generally the same as for the GC-MS method to ensure comparable chromatographic separation.

    • Detector: A Flame Ionization Detector (FID) operated at a temperature of approximately 250-300°C. Hydrogen and air are required as fuel and oxidant for the flame.

  • Calibration: Similar to GC-MS, a multi-point calibration curve is constructed from standards of known concentrations.

Data Presentation: Comparison of Validation Parameters

A cross-validation study would assess several key performance parameters for each method. The following table summarizes typical performance characteristics for the analysis of volatile hydrocarbons by GC-MS and GC-FID, based on data from studies on similar compounds.[2][3][4]

Validation Parameter GC-MS (SIM Mode) GC-FID Comments
Selectivity Very HighModerateGC-MS provides mass spectra for definitive identification. GC-FID relies solely on retention time, which can be prone to interferences.
Linearity (R²) > 0.99> 0.99Both methods typically exhibit excellent linearity over a defined concentration range.[2]
Limit of Detection (LOD) Lower (e.g., 0.1 - 5 µg/L)Higher (e.g., 5 - 20 µg/L)GC-MS in SIM mode is generally more sensitive than GC-FID.
Limit of Quantification (LOQ) Lower (e.g., 0.5 - 15 µg/L)Higher (e.g., 15 - 60 µg/L)The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[2]
Precision (%RSD) < 10%< 5%GC-FID can sometimes offer slightly better precision due to its simpler operational principle.
Accuracy (Recovery %) 90 - 110%90 - 110%Both methods can achieve high accuracy with proper calibration.
Robustness ModerateHighGC-FID is generally considered more robust and less prone to matrix effects and contamination than GC-MS.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflow for the analysis of this compound using the described methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution SPME SPME (Optional) Dilution->SPME Injection GC Injection SPME->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Processing Data Acquisition (Full Scan/SIM) Detection->Processing Quantification Quantification Processing->Quantification

GC-MS analytical workflow for this compound.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison & Decision Method1 Method A (e.g., GC-MS) Selectivity Selectivity Method1->Selectivity Linearity Linearity & Range Method1->Linearity LOD LOD & LOQ Method1->LOD Precision Precision Method1->Precision Accuracy Accuracy Method1->Accuracy Robustness Robustness Method1->Robustness Method2 Method B (e.g., GC-FID) Method2->Selectivity Method2->Linearity Method2->LOD Method2->Precision Method2->Accuracy Method2->Robustness Comparison Statistical Comparison of Results (e.g., t-test, F-test) Selectivity->Comparison Linearity->Comparison LOD->Comparison Precision->Comparison Accuracy->Comparison Robustness->Comparison Decision Assessment of Method Equivalence or Bias Comparison->Decision

Logical workflow for the cross-validation process.

References

Octane Rating Showdown: 5-Ethyl-2,4-dimethylheptane Poised as a High-Performance Fuel Component

Author: BenchChem Technical Support Team. Date: December 2025

The octane (B31449) rating of a fuel is a critical measure of its ability to resist "knocking" or premature detonation during combustion in an internal combustion engine. Higher octane ratings are indicative of greater fuel stability and are essential for modern high-compression engines to operate efficiently and without damage. The two primary measures of octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON), which are determined under different engine operating conditions.

Comparative Analysis of Octane Ratings

While a precise experimental octane number for 5-Ethyl-2,4-dimethylheptane is not documented in the searched resources, its molecular structure—a C11 alkane with multiple methyl and ethyl branches—suggests a high octane rating. The degree of branching in alkane isomers has a profound impact on their anti-knock properties; highly branched alkanes consistently exhibit higher octane numbers than their straight-chain counterparts.[1][2] For instance, n-octane has a very low RON of -20, while its highly branched isomer, iso-octane (2,2,4-trimethylpentane), is the benchmark for 100 on the octane scale.[3] Based on these principles, it is anticipated that this compound would possess a high RON and MON, likely comparable to or exceeding other high-performance gasoline components.

In comparison, established octane boosters present the following documented values:

AdditiveChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)
This compound C11H24Estimated HighEstimated High
Methyl Tertiary-Butyl Ether (MTBE) C5H12O115-13598-110
Ethyl Tertiary-Butyl Ether (ETBE) C6H14O~118~103
Ethanol (B145695) C2H5OH107-13089-105

Note: The octane rating for this compound is an estimation based on its molecular structure. The ranges for MTBE, ETBE, and ethanol reflect variations reported in different studies and blending conditions.

The Science Behind High Octane Ratings: A Structural Perspective

The superior anti-knock characteristics of branched alkanes like this compound stem from their molecular stability. The tertiary carbon atoms within the branched structure are more stable and less prone to the uncontrolled, rapid combustion that leads to engine knock.[1] The combustion of branched alkanes proceeds in a more controlled manner, allowing for a smoother and more efficient power stroke in the engine.

cluster_structure Molecular Structure cluster_properties Resulting Properties Linear Alkane Linear Alkane Low Octane Rating Low Octane Rating Linear Alkane->Low Octane Rating leads to Branched Alkane Branched Alkane High Octane Rating High Octane Rating Branched Alkane->High Octane Rating leads to Engine Knock Engine Knock Low Octane Rating->Engine Knock prone to Smooth Combustion Smooth Combustion High Octane Rating->Smooth Combustion promotes

Figure 1: Relationship between alkane structure and octane rating.

Experimental Determination of Octane Rating

The standardized methods for determining the octane rating of spark-ignition engine fuels are provided by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The RON test simulates fuel performance under low-severity engine conditions, such as those experienced during city driving with lower engine speeds and frequent acceleration.

Experimental Protocol:

  • Engine Preparation: A standardized single-cylinder CFR engine is calibrated and brought to specified operating conditions.

  • Sample Introduction: The fuel sample to be tested is introduced into the engine.

  • Compression Ratio Adjustment: The engine's compression ratio is increased until a standard level of knock intensity is detected by a sensor.

  • Reference Fuel Comparison: The performance of the sample fuel is bracketed between two primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers. One reference fuel has a slightly higher and the other a slightly lower octane rating than the sample.

  • RON Determination: The RON of the sample fuel is calculated by interpolating its knock intensity between the values obtained for the two reference fuels.

Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed and high-load engine conditions, representative of highway driving.

Experimental Protocol:

  • Engine and Conditions: A similar CFR engine is used, but it is operated at a higher engine speed (900 rpm vs. 600 rpm for RON) and with a higher intake mixture temperature.

  • Test Procedure: The procedure for adjusting the compression ratio and bracketing with reference fuels is analogous to the RON test.

  • MON Determination: The MON is calculated based on the comparison with the primary reference fuels under these more severe operating conditions.

Fuel Sample Fuel Sample CFR Engine CFR Engine Fuel Sample->CFR Engine ASTM D2699 (RON) ASTM D2699 (RON) CFR Engine->ASTM D2699 (RON) ASTM D2700 (MON) ASTM D2700 (MON) CFR Engine->ASTM D2700 (MON) Knock Intensity Measurement Knock Intensity Measurement ASTM D2699 (RON)->Knock Intensity Measurement ASTM D2700 (MON)->Knock Intensity Measurement Octane Rating Calculation Octane Rating Calculation Knock Intensity Measurement->Octane Rating Calculation Reference Fuels Reference Fuels Reference Fuels->Knock Intensity Measurement Final Octane Number Final Octane Number Octane Rating Calculation->Final Octane Number

Figure 2: Workflow for experimental octane number determination.

Conclusion

In the continuous search for high-performance and cleaner-burning fuel components, this compound emerges as a compelling candidate. Its highly branched structure strongly suggests a high octane rating, which is a key determinant of fuel quality. While direct experimental data is needed for a definitive quantitative comparison, the fundamental principles of hydrocarbon chemistry place it in a favorable position relative to existing additives like MTBE, ETBE, and ethanol. Further research to experimentally determine the RON and MON of this compound is warranted to fully assess its potential as a valuable component in the next generation of fuels.

References

GC-MS Confirmation of 5-Ethyl-2,4-dimethylheptane Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of chemical compounds is a cornerstone of rigorous scientific research and drug development. This guide provides a comparative overview of the analytical techniques used to confirm the identity of the branched alkane, 5-Ethyl-2,4-dimethylheptane, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the expected fragmentation patterns and compare this powerful technique with alternative spectroscopic methods, providing the necessary experimental protocols and data interpretation frameworks.

Introduction to this compound

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol .[1] Its structure features multiple branching points, which significantly influences its chromatographic behavior and mass spectral fragmentation.

Chemical Structure:

Primary Identification Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the compound from a mixture based on its boiling point and affinity for the stationary phase, while the mass spectrometer provides a unique fragmentation pattern, akin to a molecular fingerprint.

Expected GC-MS Data

While a publicly available mass spectrum for this compound is not readily accessible in common databases like the NIST WebBook, we can predict its fragmentation pattern based on the established principles of mass spectrometry for branched alkanes.[2]

Key Fragmentation Principles for Branched Alkanes:

  • Cleavage at Branching Points: Fragmentation is most likely to occur at the carbon-carbon bonds adjacent to the branching points. This is because it leads to the formation of more stable secondary and tertiary carbocations.

  • Weak or Absent Molecular Ion Peak: Due to the high propensity for fragmentation at branched points, the molecular ion peak (M⁺), which corresponds to the intact molecule, is often of very low intensity or completely absent in the mass spectra of highly branched alkanes.

  • Formation of Stable Carbocations: The resulting fragments will be those that form the most stable carbocations.

Based on the structure of this compound, we can anticipate the following major fragmentation pathways:

cluster_frags Predicted Major Fragments This compound (m/z 156) This compound (m/z 156) m/z 127 C₉H₁₉⁺ This compound (m/z 156)->m/z 127 -C₂H₅ m/z 113 C₈H₁₇⁺ This compound (m/z 156)->m/z 113 -C₃H₇ m/z 85 C₆H₁₃⁺ m/z 127->m/z 85 -C₃H₆ m/z 71 C₅H₁₁⁺ m/z 113->m/z 71 -C₃H₆ m/z 57 C₄H₉⁺ m/z 85->m/z 57 -C₂H₄ m/z 43 C₃H₇⁺ m/z 71->m/z 43 -C₂H₄

Caption: Predicted major fragmentation pathways for this compound in GC-MS.

Comparison with a Linear Alkane (n-Undecane):

To highlight the unique fragmentation of a branched alkane, we can compare its expected spectrum to that of its linear isomer, n-undecane (C₁₁H₂₄). The mass spectrum of n-undecane would show a more prominent molecular ion peak and a characteristic series of fragment ions separated by 14 amu (corresponding to the loss of -CH₂- groups).

FeatureThis compound (Predicted)n-Undecane (Typical)
Molecular Ion (m/z 156) Very weak or absentPresent, though may be weak
Base Peak Likely a stable carbocation (e.g., m/z 43, 57, 71, or 85)Typically m/z 43 or 57
Fragmentation Pattern Dominated by cleavage at branching pointsSeries of losses of 14 amu (-CH₂)

Experimental Protocol for GC-MS Analysis

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolve Sample Dissolve Sample Dilute to 1 µg/mL Dilute to 1 µg/mL Dissolve Sample->Dilute to 1 µg/mL Inject 1 µL Inject 1 µL Dilute to 1 µg/mL->Inject 1 µL Separate on Column Separate on Column Inject 1 µL->Separate on Column Ionize Molecules (EI) Ionize Molecules (EI) Separate on Column->Ionize Molecules (EI) Fragment Molecules Fragment Molecules Ionize Molecules (EI)->Fragment Molecules Detect Fragments Detect Fragments Fragment Molecules->Detect Fragments Obtain Mass Spectrum Obtain Mass Spectrum Detect Fragments->Obtain Mass Spectrum Compare to Library Compare to Library Obtain Mass Spectrum->Compare to Library Confirm Identity Confirm Identity Compare to Library->Confirm Identity

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-2,4-dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Ethyl-2,4-dimethylheptane, a flammable, non-halogenated aliphatic hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Chemical Profile and Hazard Classification

This compound is classified as a flammable liquid. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data for similar isomers such as 2,5-dimethylheptane (B1361372) indicate it is a Flammable Liquid, Category 3 , and may be fatal if swallowed and enters airways (Aspiration Hazard, Category 1).[1][2] Therefore, it must be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is classified as an ignitable waste due to its low flash point.[3][4][5]

Key Safety and Disposal Data:

The following table summarizes the critical quantitative data for the disposal of this compound.

ParameterValue / GuidelineRegulation / Source
EPA Hazardous Waste Code D001 (Ignitable Waste) 40 CFR 261.21[3][4][5]
Flash Point Threshold < 140°F (60°C)D001 Classification[3][4]
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons40 CFR 262.15[6][7]
SAA Time Limit ≤ 12 months (or until container is full)EPA Subpart K[7][8]
Prohibited Disposal Methods Drain or regular trash disposalClean Water Act; RCRA[9][10][11]
Recommended Disposal Technology Incineration / Fuel BlendingIndustry Best Practice[12]

Procedural Steps for Proper Disposal

The following step-by-step protocol outlines the mandatory procedure for handling and disposing of waste this compound in a laboratory setting.

2.1 Waste Segregation

  • Identify as Non-Halogenated Waste: this compound is a non-halogenated organic solvent.[9][10][13]

  • Maintain Separation: It is crucial to collect this waste in a container designated exclusively for non-halogenated organic solvents.[11][12]

    • Reason: Mixing with halogenated solvents (e.g., chloroform, dichloromethane) complicates and significantly increases the cost of disposal, as the entire mixture must be treated as halogenated waste, which requires incineration at higher temperatures.[10][12]

  • Avoid Contamination: Do not mix this solvent waste with other waste categories such as acids, bases, oxidizers, or aqueous waste containing heavy metals.[11]

2.2 Waste Collection and Container Management

  • Select an Appropriate Container:

    • Use a chemically compatible container, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a screw-top cap.[6][7]

    • Ensure the container is in good condition, free of leaks or cracks.

    • The original product container may be used if it is intact and can be securely sealed.

  • Proper Labeling:

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[6][9]

    • Clearly write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[9]

    • If creating a mixed non-halogenated solvent waste stream, list all constituents and their approximate percentages.[11][13]

  • Safe Accumulation:

    • Keep the waste container tightly sealed at all times, except when actively adding waste.[6][9][13] This prevents the release of flammable vapors.

    • Do not overfill the container. Leave at least a 1-inch headspace to allow for vapor expansion.[13]

2.3 Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[13]

  • Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[6][7]

2.4 Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): When the container is nearly full (e.g., 90% capacity) or has been in the SAA for the maximum allowable time, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[6][13]

  • Professional Disposal: The EHS department will arrange for the collected waste to be transported by a licensed hazardous waste disposal company.[10]

  • Final Treatment: The ultimate disposal method for non-halogenated solvents is typically high-temperature incineration or use as an alternative fuel source in cement kilns.[12]

Experimental Protocols: Waste Preparation for Disposal

Direct chemical neutralization or treatment of stable aliphatic hydrocarbons like this compound is not a feasible or recommended practice in a standard laboratory setting. Such procedures often require specialized equipment and can generate hazardous byproducts. The standard and safest protocol is the collection and transfer of the unaltered chemical waste to a licensed disposal facility.

The primary "experimental" protocol, therefore, involves the meticulous preparation of the waste for collection, as detailed in Section 2.0. This ensures the safety of laboratory personnel and those who will handle the waste downstream.

Contaminated Materials:

  • Personal Protective Equipment (PPE): Gloves, lab coats, or other disposable PPE contaminated with this compound should be collected in a sealed, clearly labeled plastic bag. This bag must also be treated as hazardous waste and disposed of through EHS.

  • Spill Cleanup Materials: Absorbent materials (e.g., vermiculite, sand, spill pads) used to clean up spills of this chemical must be placed in a sealed, puncture-resistant container, labeled as "Hazardous Waste: Debris contaminated with this compound," and disposed of via EHS.[13]

Disposal Workflow and Logic Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_Start Start: Waste Generation cluster_Characterization Step 1: Characterize Waste cluster_Segregation Step 2: Segregate & Collect cluster_ContainerManagement Step 3: Manage Container cluster_Storage Step 4: Store in SAA cluster_Disposal Step 5: Final Disposal start Generate Waste This compound is_halogenated Is the solvent halogenated? start->is_halogenated non_halogen_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogen_container No halogen_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogen_container Yes label_container Affix 'Hazardous Waste' Label & List Constituents non_halogen_container->label_container seal_container Keep Container Sealed in Secondary Containment label_container->seal_container check_full Container Full or Time Limit Reached? seal_container->check_full check_full->seal_container No, Continue Accumulation request_pickup Request EHS Pickup check_full->request_pickup Yes end_process Disposal by Licensed Vendor (Incineration/Fuel Blending) request_pickup->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Ethyl-2,4-dimethylheptane

This document provides immediate, essential safety and logistical information for the operational use and disposal of this compound, focusing on personal protective equipment (PPE) and safe handling procedures.

Hazard Summary

This compound is anticipated to be a flammable liquid and may pose an aspiration hazard if swallowed. Similar hydrocarbons can cause skin and eye irritation upon contact and respiratory tract irritation if inhaled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against chemical exposure. All personnel handling this compound must use the following equipment.

PPE CategoryItemMaterial/StandardSpecifications
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsANSI Z87.1 certifiedMust be worn at all times in the laboratory. A face shield should be considered for procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesViton® or Nitrile RubberViton® is recommended for prolonged contact with aliphatic hydrocarbons. Nitrile gloves may be suitable for incidental contact, but breakthrough times should be verified. Always inspect gloves for degradation or punctures before and during use and change them frequently.[1]
Body Protection Flame-Retardant Laboratory CoatNomex® or treated cottonA lab coat made of non-flammable material is essential. Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesNIOSH-approvedRequired when working outside of a certified chemical fume hood, with large quantities, or if there is a potential for generating aerosols or high vapor concentrations. The specific cartridge type and change-out schedule should be determined by a risk assessment.
Footwear Closed-toe ShoesNon-porous materialShoes must fully cover the feet to protect against spills.
Experimental Protocols: Safe Handling and Operational Plan

Adherence to the following procedural steps is mandatory to ensure a safe laboratory environment when working with this compound.

1. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.

  • Ensure that an operational safety shower and eyewash station are readily accessible.

2. Pre-Handling Checks:

  • Confirm the availability and proper functioning of all necessary PPE.

  • Inspect glassware and equipment for any defects before use.

  • Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate vicinity.

3. Handling Procedures:

  • Use non-sparking tools and equipment.

  • Ground and bond containers when transferring the liquid to prevent the buildup of static electricity.

  • Keep containers tightly sealed when not in use to prevent the escape of flammable vapors.

  • If heating is necessary, use a safe source such as a heating mantle or water bath. Never use an open flame.

4. Post-Handling Decontamination:

  • Wipe down the work surface with an appropriate solvent, followed by a thorough cleaning with soap and water.

  • Properly remove and dispose of contaminated PPE.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Liquid Waste:

  • Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and kept closed when not in use.

  • Segregation: As a non-halogenated hydrocarbon, it should be segregated from halogenated solvent waste.[2][3] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[2][3]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, until it is collected by the institution's hazardous waste management team.

Solid Waste:

  • Collection: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Disposal: Dispose of all hazardous waste in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.

Emergency Procedures
  • Spill: In the event of a spill, evacuate the area and ensure adequate ventilation. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, use an inert absorbent material (e.g., sand, vermiculite), collect the absorbed material in a sealed container, and dispose of it as hazardous waste.

  • Fire: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. Do not use water, as it may spread the flammable liquid.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Visual Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Initial Assessment cluster_ppe PPE Selection Assess Task Assess Task and Potential for Exposure Splash_Risk Splash_Risk Assess Task->Splash_Risk Splash or Aerosol Risk? Contact_Type Contact_Type Assess Task->Contact_Type Type of Contact? Fire_Risk Fire_Risk Assess Task->Fire_Risk Fire Risk? Ventilation Ventilation Assess Task->Ventilation Adequate Ventilation? Closed_Toe_Shoes Closed-toe Shoes Assess Task->Closed_Toe_Shoes Always Required Eye_Face Eye/Face Protection Hand Hand Protection Body Body Protection Respiratory Respiratory Protection Footwear Footwear Goggles_Face_Shield Safety Goggles and Face Shield Splash_Risk->Goggles_Face_Shield Yes Safety_Glasses Safety Glasses with Side Shields Splash_Risk->Safety_Glasses No Goggles_Face_Shield->Eye_Face Safety_Glasses->Eye_Face Viton_Gloves Viton® Gloves Contact_Type->Viton_Gloves Prolonged/Immersion Nitrile_Gloves Nitrile Gloves Contact_Type->Nitrile_Gloves Incidental Viton_Gloves->Hand Nitrile_Gloves->Hand FR_Lab_Coat Flame-Retardant Lab Coat Fire_Risk->FR_Lab_Coat Yes (Flammable Liquid) FR_Lab_Coat->Body No_Respirator No Respirator Required Ventilation->No_Respirator Yes (Fume Hood) Respirator Air-Purifying Respirator (Organic Vapor Cartridges) Ventilation->Respirator No/Aerosol Generation No_Respirator->Respiratory Respirator->Respiratory Closed_Toe_Shoes->Footwear

Caption: PPE selection workflow for handling this compound.

References

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